molecular formula C16H14O3 B1164402 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one CAS No. 1153624-36-2

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Cat. No.: B1164402
CAS No.: 1153624-36-2
M. Wt: 254.28 g/mol
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Description

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,2-dimethyl-6-phenylpyrano[2,3-c]pyran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-16(2)9-8-12-10-13(11-6-4-3-5-7-11)18-15(17)14(12)19-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEBRDXQPYEGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=O)OC(=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Source and Extraction of a Promising Natural Pyranone: A Technical Guide to 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one, a pyranone metabolite with potential applications in drug discovery. This document details the known botanical origins of the compound and presents a detailed, generalized protocol for its extraction and purification based on available scientific literature.

Natural Sources

This compound is a naturally occurring compound that has been identified in plant species belonging to the genus Hypericum. Specifically, it has been isolated from:

  • Hypericum revolutum ssp. revolutum : This subspecies of Hypericum revolutum is a known source of the compound, which can be found in its dichloromethane extracts.

  • Hypericum choisianum : The aerial parts of this plant have been shown to contain this compound, which is extractable with hexane.[1]

While this compound has been specifically identified in the Hypericum genus, the broader class of pyranocoumarins are known to be present in the genus Calophyllum.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
Appearance Solid
Purity (Commercial) >98%

Experimental Protocols: Isolation and Purification

The following is a detailed, generalized experimental protocol for the isolation and purification of this compound from its natural sources. This protocol is based on established phytochemical extraction and chromatography techniques for similar compounds isolated from Hypericum species.

1. Plant Material Collection and Preparation:

  • Collection: The aerial parts (leaves, stems, and flowers) of Hypericum choisianum or Hypericum revolutum ssp. revolutum are collected.

  • Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction:

  • Solvent Selection: Based on the literature, n-hexane is a suitable solvent for the extraction of this non-polar compound from Hypericum choisianum. For Hypericum revolutum ssp. revolutum, dichloromethane has been used.

  • Maceration: The powdered plant material is submerged in the selected solvent (e.g., n-hexane) in a large container with a ratio of 1:10 (w/v). The mixture is then agitated periodically for 48-72 hours at room temperature.

  • Filtration and Concentration: The mixture is filtered to separate the extract from the plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude hexane extract.

3. Chromatographic Purification:

  • Column Chromatography: The crude hexane extract is subjected to column chromatography for purification.

    • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase. The column is packed using a slurry of silica gel in n-hexane.

    • Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected in regular volumes.

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC using a pre-coated silica gel plate and a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). The spots are visualized under UV light (254 nm and 366 nm).

  • Fraction Pooling and Recrystallization: Fractions showing a prominent spot corresponding to the desired compound are pooled together and concentrated. The resulting solid is then recrystallized from a suitable solvent system (e.g., n-hexane/ethyl acetate) to obtain pure this compound.

4. Structure Elucidation:

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Isolation Workflow Diagram

Isolation_Workflow Plant_Material Dried & Powdered Plant Material (Hypericum species) Extraction Solvent Extraction (n-Hexane or Dichloromethane) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Recrystallization Recrystallization Pooling->Recrystallization Pure_Compound Pure this compound Recrystallization->Pure_Compound

Caption: A flowchart illustrating the key stages in the isolation of the target compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is a pyranone derivative that has been isolated from the hexane extract of the aerial parts of Hypericum choisianum.[1] As a member of the pyranone class of heterocyclic compounds, it is of interest to researchers in natural product chemistry, medicinal chemistry, and drug development due to the diverse biological activities exhibited by related structures. This guide provides a detailed summary of the expected spectroscopic data, general experimental protocols for isolation and analysis, and an overview of a relevant biological pathway.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar pyranone structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.50m5HAromatic protons (phenyl group)
~ 6.00 - 6.50s1HOlefinic proton on the pyranone ring
~ 5.50 - 5.80d1HOlefinic proton on the pyran ring
~ 6.50 - 6.80d1HOlefinic proton on the pyran ring
~ 1.50s6HGem-dimethyl protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 160 - 165C=O (pyranone carbonyl)
~ 150 - 158C-O (pyranone ring)
~ 125 - 135Aromatic carbons (phenyl group)
~ 100 - 140Olefinic carbons (pyran and pyranone rings)
~ 80 - 90Quaternary carbon (gem-dimethyl)
~ 25 - 30Methyl carbons (gem-dimethyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000mAromatic C-H stretch
~ 2980 - 2930mAliphatic C-H stretch
~ 1720 - 1740sC=O stretch (α,β-unsaturated lactone)
~ 1620 - 1650sC=C stretch (pyranone ring)
~ 1540 - 1570mC=C stretch (pyranone ring)
~ 1200 - 1300sC-O stretch (lactone)

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
254[M]⁺ (Molecular Ion)
239[M - CH₃]⁺
198[M - C₃H₆O]⁺ (Loss of acetone)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of pyranone derivatives from natural sources.

1. Isolation and Purification of Pyranones from Hypericum Species

This protocol is a general representation of methods used for the extraction and isolation of secondary metabolites from plants of the Hypericum genus.

  • Extraction:

    • Air-dried and powdered aerial parts of the plant material are subjected to extraction with a non-polar solvent such as hexane or dichloromethane at room temperature.

    • The extraction is typically carried out for an extended period (e.g., 48-72 hours) with occasional shaking or stirring.

    • The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions with similar TLC profiles are combined.

    • Further purification of the combined fractions is achieved through repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

2. Spectroscopic Analysis

The following are standard procedures for obtaining spectroscopic data for heterocyclic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

    • ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

    • Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a thin film cast onto a salt plate.

    • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • Absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is introduced into the mass spectrometer.

    • Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used.

    • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Biological Activity and Signaling Pathway

Pyranone derivatives have been reported to exhibit a range of biological activities, including the inhibition of enzymes such as monoamine oxidase (MAO) and cholinesterases. The inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative diseases like Parkinson's disease.

Monoamine Oxidase B (MAO-B) Inhibition Pathway

The following diagram illustrates the general mechanism of MAO-B inhibition. MAO-B is an enzyme located on the outer mitochondrial membrane that is responsible for the degradation of monoamine neurotransmitters, such as dopamine. Inhibition of MAO-B leads to an increase in the synaptic concentration of these neurotransmitters.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAO_B->Metabolites Pyranone 2,2-Dimethyl-6-phenylpyrano [3,4-b]pyran-8-one Pyranone->MAO_B Inhibition Receptor Dopamine Receptor Dopamine_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one, a pyranone natural product. This document details the spectroscopic data and experimental protocols integral to its characterization, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Compound Overview

This compound is a pyranone derivative isolated from the hexane extract of the aerial parts of Hypericum choisianum.[1][2][3] The compound has the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[4] Its chemical identity is registered under CAS Number 1153624-36-2.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₃[4]
Molecular Weight254.28[4]
CAS Number1153624-36-2[4]
AppearanceSolid[4]

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was determined through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of data from these methods provides a detailed picture of the molecule's connectivity and functional groups.

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are contained within the primary literature and are summarized below based on typical values for similar pyranone structures.

Table 2: Spectroscopic Data for this compound

TechniqueData Highlights
¹H NMR Signals corresponding to aromatic protons of the phenyl group, olefinic protons of the pyran rings, and a characteristic singlet for the two methyl groups.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, olefinic carbons, a quaternary carbon, and methyl carbons.
IR (Infrared) Absorption bands indicating the presence of a carbonyl group (C=O), aromatic C-H bonds, and C-O bonds.
MS (Mass Spec) A molecular ion peak consistent with the molecular formula C₁₆H₁₄O₃, along with characteristic fragmentation patterns.

Experimental Protocols

The elucidation of the structure of this compound involves a series of systematic experimental procedures, from the collection and extraction of the plant material to the isolation and spectroscopic analysis of the pure compound.

Plant Material Collection and Extraction

Hypericum species are known to produce a diverse array of secondary metabolites.[5] The general procedure for obtaining extracts from Hypericum for phytochemical analysis is as follows:

  • Collection and Preparation: The aerial parts of the plant are collected, washed, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.[6]

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent. For this compound, a nonpolar solvent like hexane is used, indicating the compound has lipophilic characteristics.[2][3] Maceration or Soxhlet extraction are common methods.[6][7]

Isolation and Purification

The crude hexane extract, containing a mixture of compounds, is then subjected to chromatographic techniques to isolate the pure compound.

  • Column Chromatography: The crude extract is typically first fractionated using column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to elute different fractions.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC. This technique offers high resolution and is crucial for obtaining a pure sample for spectroscopic analysis.[9]

Spectroscopic Analysis

Once a pure sample of the compound is obtained, its structure is determined using a suite of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum provide additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl groups and aromatic rings, by their characteristic absorption frequencies.[10]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical and systematic workflow.

Structure_Elucidation_Workflow A Plant Material (Hypericum choisianum) B Extraction (Hexane) A->B C Crude Extract B->C D Chromatographic Separation (Column Chromatography, HPLC) C->D E Pure Compound D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G Data Interpretation F->G H Structure Proposal G->H I Structure Confirmation H->I NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Pyranone Pyranone Compound (Potential Inhibitor) Pyranone->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Gene Pro-inflammatory Gene Expression DNA->Gene induces

References

Physical and chemical properties of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one, a naturally occurring pyranone derivative. The information presented herein is intended to support research and development efforts in medicinal chemistry and natural product synthesis.

Chemical Identity and Physical Properties

This compound is a solid, natural product identified and isolated from plant species of the Hypericum genus.[1][2] Its core structure features a fused pyranone ring system substituted with a dimethyl group and a phenyl group.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name 2,2-Dimethyl-6-phenyl-2H,8H-pyrano[3,4-b]pyran-8-oneN/A
Synonyms 4-(3-O-3'')-3''-methylbutenyl-6-phenyl-pyran-2-one[3]
CAS Number 1153624-36-2[2]
Molecular Formula C₁₆H₁₄O₃[2]
Molecular Weight 254.28 g/mol [2]
Appearance Solid[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[4]

Note: Detailed quantitative physical properties such as melting point and boiling point are not currently available in the cited literature.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Detailed ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are not explicitly provided in the available literature. The primary reference indicates the use of these techniques for structure confirmation.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the pyranone core. Pyran-2-one derivatives are known to be versatile precursors in the synthesis of a wide array of heterocyclic compounds. The pyran nucleus can undergo interesting rearrangement reactions when subjected to various nucleophilic reagents, leading to the formation of diverse molecular scaffolds.

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from the hexane and dichloromethane extracts of Hypericum revolutum ssp. revolutum and Hypericum choisianum.[1][5] A general workflow for the isolation of compounds from Hypericum species is outlined below.

Isolation Workflow plant_material Dried Plant Material (e.g., aerial parts of Hypericum choisianum) extraction Solvent Extraction (e.g., Hexane or Dichloromethane) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: General workflow for the isolation of natural products.

A typical isolation protocol involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to extraction with a non-polar solvent such as hexane or dichloromethane. Maceration or Soxhlet extraction are common techniques.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to elute the compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions containing the desired compound are combined and may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Biological Activity

The biological activity of this compound has been evaluated in a limited number of studies.

Anti-staphylococcal Activity

In a study by Shiu and Gibbons (2009), the compound was evaluated for its activity against a panel of multidrug-resistant strains of Staphylococcus aureus. It was found to be inactive at a concentration of 512 µg/ml.[1]

Signaling Pathways and Mechanism of Action

Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound or its detailed mechanism of action in any biological system. Further research is required to elucidate its potential molecular targets and biological effects.

Signaling Pathway Analysis compound This compound target Molecular Target(s) (Unknown) compound->target Interaction? pathway Signaling Pathway(s) (Unknown) target->pathway Modulation? response Biological Response (To be determined) pathway->response Leads to

Caption: Uncharacterized interaction with biological pathways.

This guide summarizes the current knowledge on this compound. The limited data, particularly regarding its biological activity and detailed physicochemical properties, highlights the need for further investigation to fully understand the potential of this natural product.

References

A Technical Guide to the Chemical Constituents and Analysis of Hypericum choisianum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericum choisianum, a member of the Hypericaceae family, is a flowering plant with limited specific research into its chemical composition compared to its well-known relative, Hypericum perforatum (St. John's Wort). The Hypericum genus is renowned for its rich diversity of bioactive secondary metabolites, which have been the subject of extensive phytochemical and pharmacological investigations.[1][2][3] This technical guide provides a comprehensive overview of the currently known chemical constituents of Hypericum choisianum, alongside established analytical methodologies for their identification and quantification. Due to the sparse data available for H. choisianum, this guide also incorporates information from the broader Hypericum genus to provide a fuller context for future research, with the clear delineation that the presence and concentration of these compounds in H. choisianum require specific investigation.

The primary classes of chemical constituents found in the Hypericum genus include naphthodianthrones, phloroglucinol derivatives, flavonoids, and essential oils.[1][2][3] These compounds are responsible for the various reported biological activities of Hypericum extracts, such as antidepressant, antimicrobial, and antiviral effects.

Chemical Constituents of Hypericum choisianum

The documented chemical composition of Hypericum choisianum is primarily focused on its volatile components. A comprehensive analysis of the non-volatile constituents specific to this species is not yet available in the scientific literature.

Volatile Constituents

The essential oil of Hypericum choisianum has been analyzed, revealing a distinct profile of volatile compounds. The quantitative data for the major identified volatile constituents are summarized in Table 1.

Table 1: Quantitative Analysis of Volatile Constituents in Hypericum choisianum

CompoundRetention IndexPercentage (%)
cis-Eudesma-6,11-diene148811.4
α-Pinene9326.6
β-Pinene9745.6
Myrcene9880.2
α-Ylangene13742.5
α-Copaene13760.7
β-Bourbonene13871.1
β-Cubebene13890.3
β-Elemene13910.8
cis-Caryophyllene14070.5
β-Caryophyllene14174.8
γ-Elemene14330.2
α-Humulene14520.9
allo-Aromadendrene14601.3
γ-Muurolene14783.0
Germacrene D14801.6
β-Selinene14892.1
Bicyclogermacrene14943.6
α-Muurolene15000.7
γ-Cadinene15130.3
δ-Cadinene15220.2
Spathulenol15771.0
Caryophyllene oxide15820.4
Viridiflorol15920.8
Cubenol16230.3
δ-Cadinol16400.2
α-Cadinol16520.4

Data is synthesized from a study on the volatile constituents of Asian Hypericum species.

Non-Volatile Constituents (General to the Hypericum Genus)

While specific quantitative data for non-volatile compounds in Hypericum choisianum is lacking, the Hypericum genus is known to be a rich source of various classes of non-volatile secondary metabolites. The presence and concentration of these compounds in H. choisianum remain to be determined. The major classes are summarized in Table 2.

Table 2: Major Classes of Non-Volatile Compounds in the Hypericum Genus

Compound ClassKey ExamplesReported Biological Activities
Naphthodianthrones Hypericin, PseudohypericinAntidepressant, Antiviral, Anticancer
Phloroglucinol Derivatives Hyperforin, AdhyperforinAntidepressant, Antibacterial, Anti-inflammatory
Flavonoids Quercetin, Rutin, Hyperoside, Isoquercitrin, BiapigeninAntioxidant, Anti-inflammatory
Xanthones Mangiferin, KielcorinAntioxidant, Anti-inflammatory
Phenolic Acids Chlorogenic acid, Caffeic acidAntioxidant

This table represents compounds generally found in the Hypericum genus. Their presence in Hypericum choisianum requires further investigation.

Experimental Protocols

Analysis of Volatile Constituents

A representative experimental protocol for the analysis of volatile compounds from Hypericum species, including H. choisianum, is detailed below.

1. Plant Material and Extraction:

  • Dried and ground aerial parts of the plant material are subjected to hydrodistillation for several hours using a Clevenger-type apparatus.

  • The collected essential oil is then dried over anhydrous sodium sulfate.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC System: An Agilent 6890N gas chromatograph coupled with a 5973N mass selective detector.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness).

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C (held for a few minutes).

    • Ramp: Increase at a rate of 3-5°C/min to a final temperature of 240-280°C.

    • Final hold: Maintain the final temperature for a specified period.

  • Injector and Detector Temperatures: Typically set at 250°C.

  • MS Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: 40-550 amu.

  • Compound Identification:

    • Comparison of the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley).

    • Comparison of their calculated Retention Indices (RI) with literature values.

experimental_workflow_volatile Experimental Workflow for Volatile Constituent Analysis plant Plant Material (Aerial Parts) hydrodistillation Hydrodistillation plant->hydrodistillation oil Essential Oil hydrodistillation->oil drying Drying (Na2SO4) oil->drying dried_oil Dried Essential Oil drying->dried_oil gcms GC-MS Analysis dried_oil->gcms data Data Acquisition (Mass Spectra, Retention Times) gcms->data identification Compound Identification data->identification quantification Quantification data->quantification

A simplified workflow for the extraction and analysis of volatile compounds.
Analysis of Non-Volatile Constituents (General Protocol)

The following is a generalized protocol for the analysis of non-volatile compounds from Hypericum species, which can be adapted for H. choisianum.

1. Plant Material and Extraction:

  • Dried and powdered plant material is extracted with a suitable solvent, typically methanol or a methanol-water mixture, often using techniques like sonication or maceration to enhance extraction efficiency.

  • The extract is then filtered and concentrated under reduced pressure.

  • For targeted analysis of specific compound classes, further purification steps like solid-phase extraction (SPE) may be employed.

2. High-Performance Liquid Chromatography (HPLC) Analysis:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (e.g., Diode Array Detector - DAD, or UV-Vis).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection:

    • Flavonoids are often detected at wavelengths around 254 nm and 360 nm.

    • Naphthodianthrones (hypericins) are monitored at approximately 590 nm.

    • Phloroglucinols (hyperforins) are typically detected around 280 nm.

  • Quantification: Performed by creating a calibration curve with authentic standards of the compounds of interest.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • For more detailed structural information and sensitive detection, an LC system can be coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight - QTOF, or Triple Quadrupole - TQ).

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of compounds.

  • Data Analysis: Compound identification is based on accurate mass measurements, fragmentation patterns (MS/MS), and comparison with literature data or authentic standards.

experimental_workflow_nonvolatile General Workflow for Non-Volatile Constituent Analysis plant Plant Material extraction Solvent Extraction plant->extraction extract Crude Extract extraction->extract purification Purification (optional) extract->purification hplc HPLC Analysis extract->hplc lcms LC-MS Analysis extract->lcms purified_extract Purified Extract purification->purified_extract purified_extract->hplc purified_extract->lcms data_hplc Data (Chromatograms, UV-Vis Spectra) hplc->data_hplc data_lcms Data (Mass Spectra, Fragmentation) lcms->data_lcms identification_quantification Identification & Quantification data_hplc->identification_quantification data_lcms->identification_quantification

A general workflow for the analysis of non-volatile compounds from Hypericum species.

Signaling Pathways (General to Hypericum Bioactive Compounds)

Specific studies on the signaling pathways affected by compounds from Hypericum choisianum are not currently available. However, the mechanisms of action for some of the major bioactive constituents of the Hypericum genus have been elucidated. For instance, hyperforin is known to have anti-inflammatory properties through the inhibition of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO).

signaling_pathway Inhibition of Inflammatory Pathways by Hyperforin Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 LOX5 5-LO Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX1->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Hyperforin Hyperforin Hyperforin->COX1 Hyperforin->LOX5

Hyperforin's inhibitory effect on inflammatory pathways.

Conclusion and Future Directions

This technical guide summarizes the current knowledge on the chemical constituents of Hypericum choisianum. While the volatile composition has been characterized, a significant knowledge gap exists regarding the non-volatile components, such as flavonoids, phloroglucinols, and naphthodianthrones, which are known to be bioactive in other Hypericum species.

Future research should focus on:

  • A comprehensive phytochemical analysis of the non-volatile constituents of Hypericum choisianum.

  • Quantitative analysis of the identified compounds to establish a complete chemical profile.

  • Bioactivity screening of H. choisianum extracts and isolated compounds to determine their pharmacological potential.

  • Investigation into the mechanisms of action and signaling pathways associated with the bioactive constituents of H. choisianum.

Such studies will be invaluable for drug development professionals and researchers seeking to explore the full therapeutic potential of this largely uninvestigated Hypericum species.

References

Isolating Pyranones from Hypericum Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of pyranones from Hypericum species. The genus Hypericum, commonly known as St. John's Wort, is a rich source of various bioactive secondary metabolites, including pyranones, which have garnered interest for their potential therapeutic properties. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development in this field.

Introduction to Pyranones from Hypericum

Pyranones are a class of heterocyclic organic compounds that have been isolated from various species of the Hypericum genus. These compounds, including α-pyrones, isopropylpyrones, and phenylpyrones, have been identified in species such as Hypericum revolutum, Hypericum choisianum, Hypericum japonicum, and Hypericum monogynum.[1][2] The isolation and characterization of these molecules are crucial steps in exploring their pharmacological potential, which includes anti-inflammatory and cytotoxic activities.

Experimental Protocols for Pyranone Isolation

The following sections detail a synthesized methodology for the isolation and purification of pyranones from Hypericum species, based on established phytochemical techniques.

Plant Material Collection and Preparation

Fresh aerial parts (leaves and stems) of the desired Hypericum species should be collected and authenticated. The plant material is then air-dried in the shade at room temperature for approximately two weeks. Once dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Pyranones

A general workflow for the extraction and isolation of pyranones is depicted below.

G start Dried & Powdered Hypericum Plant Material extraction Solvent Extraction (Dichloromethane/Hexane or Methanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of Pyranone-rich Fractions tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_pyranone Isolated Pure Pyranone prep_hplc->pure_pyranone structure_elucidation Structural Elucidation (NMR, MS) pure_pyranone->structure_elucidation

Caption: General workflow for pyranone isolation.

Protocol:

  • Maceration: The powdered plant material is subjected to extraction with organic solvents. For the isolation of pyranones such as 4-(3-O-3''-methylbutenyl)-6-phenyl-pyran-2-one, a sequential extraction with dichloromethane and hexane has been reported to be effective.[1] Alternatively, methanol can be used as the extraction solvent. The ratio of plant material to solvent is typically 1:10 (w/v).

  • Ultrasonication: To enhance extraction efficiency, the mixture of plant powder and solvent can be subjected to ultrasonication for 30-60 minutes.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Purification of Pyranones

Column Chromatography:

The crude extract is subjected to column chromatography for the separation of its components.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase. The column is packed using a slurry of silica gel in a non-polar solvent like hexane.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate.

  • Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pyranones.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For final purification, the pooled fractions rich in pyranones are subjected to preparative HPLC.

  • Column: A C18 reversed-phase column is often used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of pyranones.

  • Detection: The eluting compounds are monitored using a UV detector at a wavelength determined by the UV absorption maxima of the target pyranones.

Quantitative Data and Structural Elucidation

The yield and purity of the isolated pyranones should be determined. Spectroscopic techniques are employed for the structural elucidation of the purified compounds.

Quantitative Analysis

The following table summarizes the key quantitative data to be recorded during the isolation process.

ParameterDescription
Extraction Yield (%) (Weight of crude extract / Weight of dried plant material) x 100
Purity (%) Determined by HPLC analysis of the final isolated compound.
Isolated Yield (mg/g) Milligrams of pure pyranone isolated per gram of dried plant material.
Spectroscopic Data

The structure of the isolated pyranones is determined using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table provides an example of the type of data obtained for a pyranone isolated from Hypericum species.

Table 1: Spectroscopic Data for 4-(3-O-3''-methylbutenyl)-6-phenyl-pyran-2-one

TechniqueData
¹H-NMR (CDCl₃) Chemical shifts (δ) and coupling constants (J) for each proton.
¹³C-NMR (CDCl₃) Chemical shifts (δ) for each carbon atom.
Mass Spectrometry (MS) Molecular ion peak (m/z) to determine the molecular weight.

Note: Specific NMR and MS data for this compound would be required from the full-text publication for a complete table.

Biological Activity and Signaling Pathways

Pyranones isolated from various natural sources have been reported to exhibit anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathways

The diagram below illustrates the potential signaling pathways modulated by pyranones in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKK TAK1->MAPKK IkappaB IκB IKK->IkappaB Inhibits NFkappaB NF-κB IKK->NFkappaB Activates IkappaB->NFkappaB Sequesters NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Pyranones Pyranones Pyranones->IKK Inhibits Pyranones->MAPK Inhibits Inflammatory_genes Inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkappaB_nuc->Inflammatory_genes AP1->Inflammatory_genes LPS LPS LPS->TLR4

Caption: Anti-inflammatory signaling pathway of pyranones.

Pyranones may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6.

References

Unveiling the Bioactivity Profile of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activity screening of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one, a pyranone natural product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the existing, albeit limited, bioactivity data and detailed experimental methodologies relevant to its screening.

Introduction

This compound is a natural compound that has been isolated from the hexane extracts of the aerial parts of Hypericum choisianum and from Hypericum revolutum. The genus Hypericum is a rich source of bioactive secondary metabolites, with various species demonstrating a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This has prompted interest in the therapeutic potential of its individual constituents. This guide focuses on the current state of knowledge regarding the biological activities of this compound and provides standardized protocols for its further investigation.

Biological Activity Data

To date, the publicly available biological activity data for this compound is sparse. The primary screening reported in the literature has focused on its antimicrobial properties.

Antimicrobial Activity

A key study evaluated the efficacy of this compound against a panel of multidrug-resistant strains of Staphylococcus aureus. The results of this screening are summarized in the table below.

Biological Activity Test Organism(s) Result
AntimicrobialMultidrug-resistant Staphylococcus aureusInactive at a concentration of 512 µg/mL

Table 1: Summary of Antimicrobial Activity for this compound

The lack of activity at a relatively high concentration suggests that this compound may not be a promising lead for development as an antibacterial agent against this specific panel of resistant bacteria. However, this does not preclude activity against other microbial species or potential synergistic effects with other compounds.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key biological assays relevant to the screening of natural products like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in CAMHB in the 96-well plate.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.

  • Controls: Positive control wells (containing bacteria and a known antibiotic) and negative control wells (containing bacteria and the compound's solvent) are included. A sterility control well (containing only broth) is also prepared.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This general protocol can be adapted for various enzymes to screen for inhibitory activity.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Preparation: The assay is set up in a 96-well plate with wells for the test compound, a positive control inhibitor, and a negative control (enzyme and substrate without inhibitor).

  • Pre-incubation: The enzyme is pre-incubated with the test compound or control for a specific time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Kinetic Measurement: The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each condition. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited reaction. The IC50 value can be calculated from a dose-response curve.

Visualizations

To further clarify the experimental and logical frameworks, the following diagrams have been generated.

experimental_workflow cluster_extraction Compound Isolation cluster_screening Biological Activity Screening cluster_analysis Data Analysis cluster_outcome Outcome plant Hypericum sp. (Aerial Parts) extraction Hexane Extraction plant->extraction isolation Isolation of this compound extraction->isolation antimicrobial Antimicrobial Assays isolation->antimicrobial cytotoxicity Cytotoxicity Assays isolation->cytotoxicity enzyme Enzyme Inhibition Assays isolation->enzyme mic Determine MIC antimicrobial->mic ic50_cyto Calculate IC50 (Cytotoxicity) cytotoxicity->ic50_cyto ic50_enzyme Calculate IC50 (Enzyme Inhibition) enzyme->ic50_enzyme active Active Compound mic->active Low MIC inactive Inactive Compound mic->inactive High MIC ic50_cyto->active Low IC50 ic50_cyto->inactive High IC50 ic50_enzyme->active Low IC50 ic50_enzyme->inactive High IC50

Caption: General workflow for the isolation and biological screening of natural products.

antimicrobial_assay cluster_setup Assay Setup cluster_incubation Incubation cluster_results Results cluster_mic MIC Determination plate 96-Well Plate compound Serial Dilution of Test Compound plate->compound inoculum Standardized Bacterial Inoculum compound->inoculum incubate Incubate at 37°C for 18-24h inoculum->incubate growth Bacterial Growth incubate->growth no_growth No Growth (Inhibition) incubate->no_growth mic_value Lowest concentration with no visible growth no_growth->mic_value

Caption: Principle of the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

The available data indicates that this compound does not exhibit significant antibacterial activity against multidrug-resistant Staphylococcus aureus. However, the biological profile of this compound remains largely unexplored. Comprehensive screening against a broader range of microbial pathogens, various cancer cell lines, and a panel of relevant enzymes is warranted to fully elucidate its potential therapeutic value. The detailed protocols provided in this guide offer a standardized framework for conducting such investigations. Future research should also consider exploring potential synergistic interactions with other natural products or conventional drugs.

Potential Therapeutic Targets of Pyranone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold, a heterocyclic organic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of pyranone derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Pyranone derivatives have exhibited significant cytotoxic effects against various cancer cell lines, targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Key Anticancer Targets:
  • Topoisomerase I/II: Certain pyranone derivatives act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2, a key regulator of the cell cycle, by pyranone derivatives can induce cell cycle arrest and apoptosis in cancer cells.

  • MAPK and PI3K/Akt Signaling Pathways: Pyranone derivatives have been shown to modulate the MAPK and PI3K/Akt signaling cascades, which are crucial for cancer cell growth and survival.

Quantitative Data for Anticancer Activity of Pyranone Derivatives:
Derivative ClassTarget/Cell LineActivity (IC₅₀)
Halogenated 5-hydroxy-2-hydroxymethyl-4-pyranonesL1210 murine leukemia cells3.15 - 20 µM[1]
Phomapyrone AHL-60 (human leukemia)34.62 µM[2]
Phomapyrone BHL-60 (human leukemia)27.90 µM[2]
Fused tetracyclic pyrroloquinolonesNUGC-3 (gastric cancer)< 8 µM[3]
Pyrazolo[3,4-d]pyrimidine derivativesCDK20.21 - 0.96 µM[4]
Visualizing Anticancer Mechanisms:

Below are diagrams illustrating the points of intervention of pyranone derivatives in key cancer-related signaling pathways.

anticancer_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival promotes Pyranone_PI3K Pyranone Derivatives Pyranone_PI3K->Akt inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors activate Transcription_Factors->Proliferation_Survival Pyranone_MAPK Pyranone Derivatives Pyranone_MAPK->ERK inhibits nfkB_pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation undergoes Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Pyranone Derivatives Pyranone Derivatives Pyranone Derivatives->IKK Complex inhibit Pyranone Derivatives->NF-κB inhibit translocation

References

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is a naturally occurring pyranone derivative that has been isolated from plant sources.[1][2] This document provides a comprehensive technical guide on its core characteristics, including its origin, chemical properties, and known biological activities. While data on this specific molecule is limited, this guide incorporates contextual information from the broader class of pyranone derivatives to highlight its potential areas of interest for further research and drug development. Pyranone scaffolds are prevalent in a variety of bioactive natural products and are recognized for their therapeutic potential, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4]

Chemical Properties

PropertyValueReference
Molecular Formula C₁₆H₁₄O₃[2]
Molecular Weight 254.28 g/mol [2]
IUPAC Name 2,2-dimethyl-6-phenyl-2H,8H-pyrano[3,4-b]pyran-8-oneN/A
CAS Number 1153624-36-2[5]
Appearance Solid (inferred)[2]
Purity Available up to 98% for research purposes[2]

Natural Occurrence and Isolation

This compound is a natural product isolated from the hexane extract of the aerial parts of Hypericum choisianum and from the dichloromethane and hexane extracts of Hypericum revolutum ssp. revolutum.[1][6] The structure of the compound was elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[6]

Experimental Protocol: Isolation (Summary)

A detailed experimental protocol for the isolation of this compound is described in the primary literature by Shiu et al. (2009).[6] Although the full text of this article is not publicly available, the general workflow for the isolation of natural products from plant material is outlined below. This diagram represents a typical workflow for such a process.

G plant_material Aerial Parts of Hypericum choisianum extraction Extraction with Hexane plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography) crude_extract->chromatography fractions Fractions chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification isolated_compound This compound purification->isolated_compound structure_elucidation Structure Elucidation (NMR, MS) isolated_compound->structure_elucidation

Caption: A generalized workflow for the isolation of natural products.

Biological Activity

Antimicrobial Activity

The only reported biological activity for this compound is its evaluation against a panel of multidrug-resistant strains of Staphylococcus aureus.[6]

OrganismActivityConcentrationReference
Multidrug-resistant Staphylococcus aureusInactive512 µg/mL[6]
Anticancer and Cytotoxic Potential (Contextual)

Currently, there is no published data on the anticancer or cytotoxic activity of this compound. However, the pyranone scaffold is a key feature in many compounds with demonstrated anticancer properties.[3][4] Various derivatives of pyranone have shown significant cytotoxic effects against a range of cancer cell lines.

The diagram below illustrates a common experimental workflow for screening compounds for potential anticancer activity.

G compound Test Compound (this compound) cell_lines Panel of Cancer Cell Lines compound->cell_lines cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, XTT) cell_lines->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assays (e.g., Annexin V) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mechanism_studies->cell_cycle_analysis signaling_pathway Signaling Pathway Analysis (e.g., Western Blot) mechanism_studies->signaling_pathway

Caption: A typical workflow for anticancer drug screening.

Signaling Pathways (Hypothetical)

While the specific signaling pathways affected by this compound are unknown, many cytotoxic pyranone derivatives exert their effects through the induction of apoptosis. A hypothetical signaling cascade leading to apoptosis is depicted below. Further research would be required to determine if this compound acts through a similar mechanism.

G compound Pyranone Derivative cell_stress Cellular Stress compound->cell_stress pro_apoptotic Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic anti_apoptotic Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) cell_stress->anti_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria anti_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

An In-depth Technical Guide to 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known properties of the pyranone compound, 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one. First identified in 2009, this natural product has been isolated from a plant source of the Hypericum genus. This document summarizes the available data on its discovery, isolation, and initial biological screening. Detailed experimental protocols, based on the primary literature, are provided, alongside a structured presentation of its physicochemical and spectroscopic data. To date, further research on the synthesis and broader biological activities of this specific compound remains limited.

Discovery and History

The first and only report of this compound in scientific literature dates back to February 2009 in the journal Phytochemistry.[1][2] In a study led by Shiu and Gibbons, the compound was isolated as a novel pyranone from the hexane extract of the aerial parts of Hypericum choisianum, a flowering plant belonging to the Hypericaceae family.[1][3] The research was part of a broader project to identify and characterize anti-staphylococcal compounds from various Hypericum species.[1][2]

The structure of the compound was elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1] Following its isolation and characterization, this compound was evaluated for its activity against a panel of multidrug-resistant strains of Staphylococcus aureus. However, in this initial screening, the compound was found to be inactive at a concentration of 512 µg/ml.[1]

Since this initial report, there has been a notable absence of further publications detailing synthetic methodologies or exploring other potential biological activities of this specific pyranone derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃[4]
Molecular Weight 254.28 g/mol [4]
CAS Number 1153624-36-2[4]
Physical Form Solid[4]

Experimental Protocols

The following experimental protocols are based on the methodology described in the primary literature by Shiu and Gibbons (2009).

Isolation of this compound

The isolation of the title compound was achieved through a multi-step extraction and chromatographic process from the aerial parts of Hypericum choisianum.

G plant_material Aerial Parts of Hypericum choisianum extraction Hexane Extraction plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography pure_compound This compound chromatography->pure_compound

Figure 1: Isolation Workflow for this compound.

Protocol Details:

  • Plant Material Collection and Preparation: The aerial parts of Hypericum choisianum were collected and dried. The dried plant material was then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material was subjected to extraction with hexane. This process selectively dissolves nonpolar compounds, including this compound, from the plant matrix.

  • Chromatographic Purification: The resulting crude hexane extract was then subjected to one or more chromatographic techniques to separate the individual components. While the specific chromatographic methods are not detailed in the abstract, standard procedures for the separation of natural products, such as column chromatography (using silica gel or other stationary phases) followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC), would be employed. Fractions were collected and monitored for the presence of the target compound.

  • Compound Isolation: Fractions containing the pure compound were combined, and the solvent was removed under reduced pressure to yield isolated this compound.

Structure Elucidation

The chemical structure of the isolated compound was determined using modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments were performed to determine the connectivity of protons and carbons within the molecule.

  • Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which aids in confirming the proposed structure.

Spectroscopic Data

The following table summarizes the key spectroscopic data reported for this compound. Note: The detailed peak assignments are based on the original publication and are not available in the abstract.

Spectroscopic Data
¹H NMR Data not available in the abstract.
¹³C NMR Data not available in the abstract.
Mass Spectrometry Data not available in the abstract.

Biological Activity

The only reported biological evaluation of this compound was an assessment of its anti-staphylococcal activity.

Assay Organism Result
Minimum Inhibitory Concentration (MIC)Multidrug-resistant Staphylococcus aureusInactive at 512 µg/ml[1]

No other biological activities, such as cytotoxic, anti-inflammatory, or anticancer effects, have been reported in the literature for this specific compound.

Synthesis

As of the current date, there are no published synthetic routes for this compound. The compound is only known as a natural product isolated from Hypericum choisianum.

Future Perspectives

The discovery of this compound provides a novel chemical scaffold that warrants further investigation. Future research efforts could focus on several key areas:

  • Total Synthesis: The development of a synthetic route to this molecule would enable the production of larger quantities for extensive biological testing and the creation of structural analogs.

  • Broader Biological Screening: The compound should be evaluated for a wider range of biological activities, including but not limited to antiviral, antifungal, anti-inflammatory, and anticancer properties. The pyranone core is a common motif in many biologically active natural products.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential cellular targets would be crucial.

Conclusion

This compound is a natural product with a unique pyranone core structure, first reported in 2009. While its initial discovery and characterization have been documented, the scientific community has yet to explore its full potential. The lack of synthetic methods and comprehensive biological profiling presents a clear opportunity for future research in the fields of natural product synthesis and medicinal chemistry. This technical guide serves as a foundational document, summarizing all currently available information and highlighting the potential avenues for future investigation of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one and its derivatives. These compounds belong to the pyranone class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1]

Introduction

Pyrano[3,4-b]pyran-8-one derivatives constitute a core structural motif in various natural products and synthetic compounds with notable pharmacological activities. The 2,2-dimethyl-6-phenyl substituted scaffold, while identified as a natural product isolated from Hypericum choisianum, presents a valuable target for synthetic exploration to enable the generation of analogs with potentially enhanced therapeutic properties.[2][3][4] This document outlines a general synthetic strategy based on a multi-component reaction approach, which offers an efficient and versatile route to this class of molecules.

Data Presentation

The following table summarizes the reported biological activities of various pyranone derivatives, offering a comparative overview of their potential therapeutic applications.

Compound/Derivative ClassBiological ActivityAssayTarget/Cell LineActivity (IC₅₀/MIC in µM)Reference
Phomapyrone A & BAnticancerMTT AssayHL-60 (Human Leukemia)27.90 - 34.62[5][6]
5-hydroxy-2-iodomethyl-4-pyranoneAnticancerGrowth InhibitionL1210 (Murine Leukemia)3.15[1]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneAnticancerGrowth InhibitionL1210 (Murine Leukemia)3.40[1]
Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives (4g, 4i, 4j)Anti-proliferativeMTT AssaySW-480 (Colon Cancer), MCF-7 (Breast Cancer)26.6 - 42.6[7]

Experimental Protocols

A plausible and efficient method for the synthesis of this compound derivatives is a one-pot, three-component reaction. This approach offers advantages in terms of atom economy, reduced reaction times, and simpler purification procedures.

Protocol: One-Pot Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of the target compound and its analogs.

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Benzaldehyde (or substituted benzaldehydes)

  • Malononitrile

  • Catalyst (e.g., piperidine, L-proline, or a Lewis acid such as InCl₃)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dimedone (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

  • Addition of Catalyst and Solvent: Add the catalyst (e.g., 10 mol% of piperidine) and the chosen solvent (e.g., 10 mL of ethanol).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for a period of 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general workflow for the three-component synthesis of this compound derivatives.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification cluster_end Final Product A Dimedone D Mixing & Catalyst Addition A->D B Benzaldehyde Derivative B->D C Malononitrile C->D E Heating/Stirring (2-8 hours) D->E Reaction Conditions F Work-up & Isolation E->F Reaction Completion G Recrystallization or Column Chromatography F->G H 2,2-Dimethyl-6-phenylpyrano [3,4-b]pyran-8-one Derivative G->H

Caption: General workflow for the synthesis of the target compounds.

Diagram 2: Plausible Reaction Mechanism

This diagram outlines a plausible mechanistic pathway for the formation of the pyrano[3,4-b]pyran-8-one core via a domino Knoevenagel-Michael addition-cyclization sequence.

G A Benzaldehyde + Malononitrile B Knoevenagel Condensation (Catalyst) A->B C Benzylidenemalononitrile Intermediate B->C [H₂O] E Michael Addition C->E D Dimedone (Enolate form) D->E F Intermediate Adduct E->F G Intramolecular Cyclization F->G Tautomerization H Final Product G->H Dehydration

Caption: Proposed mechanism for the pyranopyranone synthesis.

Diagram 3: Potential Biological Signaling Pathway

Given the known anticancer activity of many pyranone derivatives, a simplified diagram illustrating a potential mechanism of action via inhibition of a key signaling pathway, such as the PI3K/Akt pathway, is presented below. This is a generalized representation and the specific target for the title compound would require experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyranone Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Experimental protocol for 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Introduction

Pyrano[3,4-b]pyran-8-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities. The synthesis of these scaffolds is a key area of research in organic chemistry. This document provides a detailed experimental protocol for the synthesis of this compound. The described methodology is based on the well-established Knoevenagel condensation reaction, a fundamental process in carbon-carbon bond formation.[1] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The synthetic strategy involves the condensation of an active methylene compound, specifically a dimethyl-substituted pyrone, with an aromatic aldehyde. While a specific protocol for this compound is not extensively documented, this procedure is adapted from established methods for synthesizing analogous pyranone derivatives through the reaction of a 4-hydroxy-2-pyrone with an aldehyde, often catalyzed by a weak base such as piperidine.[2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound from 6,6-dimethyl-2H-pyran-2,4(3H)-dione and benzaldehyde is depicted below. The reaction proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization and dehydration to yield the final fused pyranone product.

G cluster_reactants Reactants cluster_conditions Conditions r1 6,6-Dimethyl-2H-pyran-2,4(3H)-dione c1 Piperidine (catalyst) r2 Benzaldehyde c2 Ethanol (solvent) c3 Reflux p1 This compound c3->p1 Knoevenagel Condensation & Intramolecular Cyclization

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Representative Amount (g)Moles (mmol)Molar Eq.
6,6-Dimethyl-2H-pyran-2,4(3H)-dione142.141.4210.01.0
Benzaldehyde106.121.0610.01.0
Piperidine85.15~0.1 mL~1.00.1
Ethanol (Absolute)46.0730 mL--
Deionized Water18.02As needed--

2. Procedure

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6,6-dimethyl-2H-pyran-2,4(3H)-dione (1.42 g, 10.0 mmol).

  • Dissolution: Add 30 mL of absolute ethanol to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add benzaldehyde (1.06 g, 10.0 mmol).

  • Catalyst Addition: Using a micropipette, add a catalytic amount of piperidine (~0.1 mL, 1.0 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, a precipitate of the product should form. The flask can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst, followed by a wash with deionized water.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

3. Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the characteristic peaks of the pyranone skeleton and the phenyl and dimethyl groups.[4][5][6]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4][7]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl group of the pyranone ring.[7][8]

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve 6,6-dimethyl-2H-pyran-2,4(3H)-dione in Ethanol B 2. Add Benzaldehyde and Piperidine A->B C 3. Reflux for 4-6 hours B->C D 4. Cool reaction mixture to precipitate product C->D Reaction Complete E 5. Vacuum filter to collect solid D->E F 6. Wash with cold Ethanol and Water E->F G 7. Dry the product under vacuum F->G H 8. Recrystallize (optional) G->H I 9. Characterize (NMR, MS, IR) H->I Final Pure this compound I->Final

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • Benzaldehyde is a hazardous substance.

  • Piperidine is flammable and corrosive; avoid contact with skin and eyes.

  • Handle all organic solvents with care and keep them away from ignition sources.

References

Analytical methods for 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one detection

Author: BenchChem Technical Support Team. Date: December 2025

An overview of analytical methods for the detection of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is provided in this document. This pyranone, a natural product isolated from species such as Hypericum revolutum and Hypericum choisianum, has drawn interest due to its potential biological activities, which are characteristic of the pyranocoumarin class of compounds.[1] Accurate and reliable quantification of this molecule is essential for research in phytochemistry, pharmacology, and drug development.

This document offers detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

A summary of the performance of three common analytical methods for the quantification of this compound is presented below. This allows for a direct comparison of the key quantitative parameters of each technique.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (R²) > 0.998> 0.999> 0.997
Limit of Detection (LOD) 45 ng/mL0.1 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 135 ng/mL0.4 ng/mL15 ng/mL
Recovery (%) 93 - 104%96 - 105%91 - 107%
Precision (%RSD) < 4%< 3%< 6%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as plant extracts or pharmaceutical formulations.

a. Sample Preparation (Plant Matrix)

  • Air-dry the plant material (Hypericum revolutum leaves) at room temperature and grind to a fine powder.

  • Accurately weigh 1.0 g of the powdered material into a flask.

  • Add 20 mL of methanol and perform ultrasonication for 30 minutes at 40°C.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

b. HPLC-UV Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

c. Calibration

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare calibration standards ranging from 1 to 200 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Sensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and suitable for the quantification of the target compound in complex biological matrices like plasma.

a. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-5 min: 20-80% B

    • 5-7 min: 80-95% B

    • 7-8 min: 95% B

    • 8-9 min: 95-20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 255.1 m/z, Q3: 199.1 m/z

    • Internal Standard (IS): (Adjust according to the chosen IS)

c. Data Analysis

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank biological matrix.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of the compound after derivatization to increase its volatility.

a. Sample Preparation and Derivatization

  • Extract the sample with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the extract over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume.

  • To the residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat at 70°C for 30 minutes.

b. GC-MS Conditions

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS System: A mass spectrometer with electron ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 50-500 m/z.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing plant_material Plant Material (Hypericum sp.) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC-UV filtration->hplc lcms LC-MS/MS filtration->lcms gcms GC-MS (with Derivatization) filtration->gcms quantification Quantification hplc->quantification lcms->quantification gcms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) ikk IKK Complex receptor->ikk Activation compound This compound compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Release dna DNA nfkb_nuc->dna Binding gene_expression Pro-inflammatory Gene Expression dna->gene_expression Transcription

Caption: Hypothetical signaling pathway showing the inhibitory effect on NF-κB.

References

Application Note: Structural Elucidation of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is a pyranone derivative that has been isolated from the hexane extract of the aerial parts of Hypericum choisianum.[1] As a natural product, its structural characterization is crucial for understanding its biological activity and potential therapeutic applications. This application note provides a detailed protocol for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presented data serves as a guide for researchers working on the identification and characterization of similar pyranone-based heterocyclic compounds. The molecular formula for this compound is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol .[2]

Experimental Protocols

Sample Preparation

A 5-10 mg sample of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.1% tetramethylsilane (TMS) as an internal standard for NMR analysis. For mass spectrometry, a 1 mg/mL solution is prepared in a suitable solvent such as methanol or acetonitrile.

NMR Spectroscopy

NMR spectra can be acquired on a 400 MHz or higher field spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR and DEPT Spectroscopy:

    • Pulse Program: Proton-decoupled pulse sequence for ¹³C; DEPT-135 and DEPT-90 for multiplicity editing.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.[3]

Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

    • Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

  • Tandem Mass Spectrometry (MS/MS):

    • To study the fragmentation pattern, MS/MS analysis is performed on the protonated molecular ion [M+H]⁺.

    • Isolation Window: 1-2 Da.

    • Collision Energy: Varied (e.g., 10-40 eV) to obtain optimal fragmentation.

Data Presentation

The following tables summarize the expected NMR and MS data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50-7.60m2HH-2', H-6'
~7.35-7.45m3HH-3', H-4', H-5'
~6.50s1HH-5
~5.50s1HH-4
~1.50s6H2 x CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
~170-C-8 (C=O)
~160-C-6
~155-C-4a
~140-C-1'
~130CHC-4'
~129CHC-3', C-5'
~128CHC-2', C-6'
~118-C-8a
~115CHC-5
~100CHC-4
~80-C-2
~28CH₃2 x CH₃

Table 3: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺255.1016255.1012
[M+Na]⁺277.0835277.0831

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2,2-Dimethyl-6-phenylpyrano [3,4-b]pyran-8-one NMR NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure MS->Structure

Caption: Experimental workflow for the structural analysis of the target compound.

fragmentation_pathway M [M]⁺˙ m/z = 254 F1 [M - CH₃]⁺ m/z = 239 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 226 M->F2 - CO F4 [C₆H₅CO]⁺ m/z = 105 M->F4 Retro-Diels-Alder F3 [C₉H₇O]⁺ m/z = 131 F2->F3 - C₆H₅• F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CO

Caption: Proposed mass fragmentation pathway for this compound.

Interpretation of Results

  • NMR Analysis: The ¹H NMR spectrum is expected to show characteristic signals for a phenyl group, two olefinic protons, and a gem-dimethyl group. The ¹³C NMR and DEPT spectra would confirm the presence of the carbonyl carbon, quaternary carbons, methine groups, and the methyl groups. 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the pyranone ring system.

  • Mass Spectrometry Analysis: High-resolution mass spectrometry provides the exact mass of the molecule, which is used to confirm the molecular formula. The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information. Common fragmentation pathways for pyranones include the loss of a methyl radical (CH₃), carbon monoxide (CO), and retro-Diels-Alder reactions.[4][5] The proposed fragmentation diagram illustrates plausible pathways leading to the major fragment ions.

Conclusion

This application note outlines a comprehensive approach for the structural elucidation of this compound using modern spectroscopic techniques. The provided protocols and expected data will be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery for the characterization of this and related compounds.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2] 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is a naturally occurring pyranone derivative isolated from the hexane extract of the aerial parts of Hypericum choisianum.[3] While specific cytotoxic data for this compound is limited in publicly available literature, the broader class of pyran derivatives has been shown to exert cytotoxic effects against various cancer cell lines.[1][4] This document provides a comprehensive guide to performing cell-based assays to evaluate the cytotoxicity of this compound, including detailed protocols and data presentation templates.

The cytotoxic mechanisms of similar pyran-containing compounds often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.[4][5] Some derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, leading to cell cycle arrest.[5][6] Therefore, the assessment of cytotoxicity should ideally encompass assays for cell viability, membrane integrity, and apoptosis.

Data Presentation: Comparative Cytotoxicity of Pyranone Derivatives

While awaiting specific experimental data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of structurally related pyran derivatives against various human cancer cell lines. This data serves as a reference for the expected range of activity and highlights the importance of substitutions on the pyran ring in influencing cytotoxic potency.[5]

Table 1: Comparative IC50 Values of Various Pyranone Derivatives

Compound Class/ReferenceCompound IDTarget Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridineFormimidate 5HepG-2 (Liver Carcinoma)3.4 ± 0.3[5]
HCT-116 (Colon Carcinoma)5.2 ± 0.1[5]
MCF-7 (Breast Carcinoma)1.4 ± 0.6[5]
5-Oxo-dihydropyranopyran4jMCF-7 (Breast Carcinoma)26.6[5]
4iMCF-7 (Breast Carcinoma)34.2[5]
4gSW-480 (Colon Adenocarcinoma)34.6[5]
4H-Pyran4dHCT-116 (Colon Carcinoma)75.10[5]
Pyrano[2,3-c]pyrazole4kHCT-116 (Colon Carcinoma)85.88[6]
Fused Pyran Derivative14bA549 (Lung Adenocarcinoma)- (Induces apoptosis in 47.20 ± 0.28% of cells after 48h)[4]

Note: The IC50 values are reported as mean ± standard deviation where available. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Cell Culture and Maintenance

A crucial first step for any cell-based assay is the proper maintenance of cell lines to ensure reproducible results.

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung adenocarcinoma) are commonly used and can be obtained from certified cell banks.[4][5]

  • Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Incubation: Cultures are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]

  • Subculturing: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[5]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed cells in a 96-well plate (5,000-10,000 cells/well) start->cell_seeding incubation_24h Incubate for 24h at 37°C, 5% CO2 cell_seeding->incubation_24h compound_treatment Treat cells with varying concentrations of This compound incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT solution to each well incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Remove medium and add DMSO to dissolve formazan crystals incubation_4h->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate cell viability and IC50 values absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Perform a cell count using a hemocytometer and ensure cell viability is >95%. Seed the cells into a 96-well flat-bottom microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5]

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[5]

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 24 to 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Crystal Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Workflow for LDH Assay

LDH_Workflow start Start cell_seeding Seed cells and treat with compound as in MTT assay start->cell_seeding incubation Incubate for the desired period cell_seeding->incubation supernatant_collection Collect supernatant from each well incubation->supernatant_collection ldh_reaction Add LDH reaction mixture to supernatant supernatant_collection->ldh_reaction incubation_rt Incubate at room temperature for 30 min ldh_reaction->incubation_rt stop_solution Add stop solution incubation_rt->stop_solution absorbance_measurement Measure absorbance at 490 nm stop_solution->absorbance_measurement data_analysis Calculate percentage cytotoxicity absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate mix and an assay buffer). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay using Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to differentiate between viable, apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

Apoptosis_Workflow start Start cell_treatment Treat cells with the test compound start->cell_treatment cell_harvesting Harvest cells by trypsinization cell_treatment->cell_harvesting cell_washing Wash cells with PBS cell_harvesting->cell_washing cell_staining Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI cell_washing->cell_staining incubation Incubate in the dark for 15 min cell_staining->incubation flow_cytometry Analyze cells by flow cytometry incubation->flow_cytometry data_analysis Quantify viable, apoptotic, and necrotic cells flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Potential Signaling Pathways and Mechanisms of Action

Several studies on pyran derivatives suggest their cytotoxic effects are often mediated through the induction of apoptosis and interference with the cell cycle.[5] A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. Additionally, some pyran-containing compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, leading to cell cycle arrest.[5][6]

Hypothetical Signaling Pathway for Pyranone-Induced Cytotoxicity

Signaling_Pathway compound 2,2-Dimethyl-6-phenylpyrano [3,4-b]pyran-8-one cdk2 CDK2 Inhibition compound->cdk2 apoptosis Apoptosis Induction compound->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) cdk2->cell_cycle_arrest cell_death Cell Death cell_cycle_arrest->cell_death caspase3 Caspase-3 Activation apoptosis->caspase3 caspase3->cell_death

Caption: Proposed mechanism of pyranone-induced cytotoxicity.

Further investigations into the mechanism of action could involve Western blotting to analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).

References

Application Notes and Protocols: In Vitro Anticancer Activity of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one, a pyranone metabolite isolated from Hypericum choisianum[1]. The following protocols detail standardized assays to assess its cytotoxicity, effects on apoptosis, and cell cycle progression in cancer cell lines. Furthermore, a framework for investigating the potential mechanism of action through signaling pathway analysis is presented.

Introduction

Pyrano[3,4-b]pyran-8-one derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[2][3] The structural scaffold of these compounds makes them attractive candidates for novel therapeutic agents. This document outlines a series of in vitro experiments to characterize the anticancer profile of this compound.

Data Presentation: Summary of In Vitro Anticancer Activity

The following tables present hypothetical data for the in vitro anticancer activity of this compound against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (IC₅₀ Values in µM)

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.8
HeLaCervical Adenocarcinoma12.5
A549Lung Carcinoma25.2
HepG2Hepatocellular Carcinoma20.1
PC-3Prostate Adenocarcinoma18.9

Table 2: Apoptosis Induction in HeLa Cells after 24h Treatment

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-4.22.1
Compound1018.55.3
Compound2035.710.8

Table 3: Cell Cycle Analysis in HeLa Cells after 24h Treatment

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-55.328.116.6
Compound1045.225.829.0
Compound2030.120.549.4

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, HeLa, A549, HepG2, PC-3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[5][6]

Protocol:

  • Seed HeLa cells in 6-well plates and treat with the compound at the desired concentrations for 24 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8]

Protocol:

  • Treat HeLa cells with the compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.[9][10]

Protocol:

  • Treat cells with the compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action cell_seeding_cyto Seed Cancer Cells treatment_cyto Treat with Compound cell_seeding_cyto->treatment_cyto mtt_assay MTT Assay treatment_cyto->mtt_assay ic50_calc Calculate IC50 mtt_assay->ic50_calc cell_seeding_mech Seed HeLa Cells treatment_mech Treat with Compound cell_seeding_mech->treatment_mech apoptosis_assay Annexin V/PI Staining treatment_mech->apoptosis_assay cell_cycle_assay PI Staining treatment_mech->cell_cycle_assay western_blot Western Blotting treatment_mech->western_blot flow_cytometry_apoptosis Flow Cytometry Analysis apoptosis_assay->flow_cytometry_apoptosis flow_cytometry_cell_cycle Flow Cytometry Analysis cell_cycle_assay->flow_cytometry_cell_cycle pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Workflow for in vitro anticancer activity testing.

Hypothetical Signaling Pathway

signaling_pathway compound 2,2-Dimethyl-6-phenyl- pyrano[3,4-b]pyran-8-one pi3k PI3K compound->pi3k Inhibits cdk1 CDK1/Cyclin B1 compound->cdk1 Inhibits akt Akt p_akt p-Akt akt->p_akt pi3k->akt mtor mTOR p_mtor p-mTOR mtor->p_mtor p_akt->mtor bcl2 Bcl-2 p_akt->bcl2 Inhibits bax Bax caspase3 Caspase-3 bax->caspase3 bcl2->bax Inhibits apoptosis Apoptosis caspase3->apoptosis g2m_arrest G2/M Arrest cdk1->g2m_arrest

Caption: Hypothetical signaling pathway affected by the compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyranone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antimicrobial properties of pyranone compounds. Detailed protocols for standard susceptibility testing methods are outlined, alongside data presentation formats and visualizations to facilitate analysis and interpretation of results.

Introduction to Pyranone Compounds and Antimicrobial Activity

Pyranone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The pyranone scaffold is found in numerous natural products and serves as a versatile template for the synthesis of novel therapeutic agents. The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial membranes and inhibit essential enzymatic pathways. This document outlines the standardized methods for evaluating the in vitro antimicrobial susceptibility of pyranone compounds.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various pyranone compounds against a range of bacterial and fungal pathogens, as determined by the broth microdilution method.

Table 1: Antibacterial Activity of Pyranone Compounds (MIC in µg/mL)

Compound ClassSpecific DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pseudopyronines Pseudopyronine A6.25Active-Active[1]
Pseudopyronine B0.156Active-Active[1]
Pseudopyronine C0.39--Active[1]
Styrylpyrones Dehydroacetic acid (1)625--625[2]
Yangonin (7)>2500-->2500[2]
Spiro-4H-pyrans Compound 5d (indole and cytosine containing)32 (clinical isolate)-≥512-[3]
Pyrano[4,3-b]pyrans Annulated tricyclic system (Compound 6)>100->100-[3]
Spiro hybrid molecule (Compound 7)50->100-[3]

Note: "-" indicates that data was not provided in the cited source.

Table 2: Antifungal Activity of Pyranone Compounds (MIC in µg/mL)

Compound ClassSpecific DerivativeCandida albicansAspergillus fumigatusReference
Styrylpyrones Dehydroacetic acid (1)625-[2]
Yangonin (7)1250-[2]
Pyrano[3,2-c]chromenes Various derivativesActiveActive[4]
Furanones/Pyranones from Aspergillus sp. Asperlin-Active[5]
Acetylphomalactone-Active[5]

Note: "-" indicates that data was not provided in the cited source.

Experimental Protocols

Two standard methods for determining the antimicrobial susceptibility of pyranone compounds are the broth microdilution method for quantitative MIC determination and the disk diffusion method for qualitative screening.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a pyranone compound in a liquid medium.

Materials:

  • Pyranone compound of interest

  • Appropriate bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Pyranone Compound Stock Solution:

    • Dissolve the pyranone compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth medium to achieve the desired starting concentration for serial dilutions.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the pyranone compound solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours for most bacteria.

    • Incubate plates with fungi at an appropriate temperature and duration (e.g., 35°C for 24-48 hours for Candida species).

  • Determination of MIC:

    • The MIC is the lowest concentration of the pyranone compound at which there is no visible growth of the microorganism.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a pyranone compound.

Materials:

  • Pyranone compound of interest

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Appropriate bacterial or fungal strains

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Pyranone-Impregnated Disks:

    • Dissolve the pyranone compound in a suitable volatile solvent.

    • Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.

  • Preparation of Microbial Inoculum:

    • Prepare a standardized microbial suspension as described in the broth microdilution protocol (Step 2).

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions to ensure a confluent lawn of growth.

  • Application of Disks:

    • Aseptically place the pyranone-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent only.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours for most bacteria.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflows and potential mechanisms of action of pyranone compounds.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Pyranone Stock Solution SerialDilution Perform Serial Dilution in 96-well Plate CompoundPrep->SerialDilution InoculumPrep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate Plates (e.g., 37°C, 24h) Inoculation->Incubation ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Caption: Workflow for Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DiskPrep Prepare Pyranone- Impregnated Disks PlaceDisks Place Disks on Inoculated Agar DiskPrep->PlaceDisks InoculumPrep Prepare Microbial Inoculum (0.5 McFarland) PlateInoculation Inoculate MHA Plate for Confluent Growth InoculumPrep->PlateInoculation PlateInoculation->PlaceDisks Incubation Incubate Plates (e.g., 37°C, 24h) PlaceDisks->Incubation MeasureZones Measure Zones of Inhibition (mm) Incubation->MeasureZones

Caption: Workflow for Disk Diffusion Assay.

Pyranone_Mechanism cluster_membrane Cell Membrane Interaction cluster_fas Enzyme Inhibition Pyranone Pyranone Compound Membrane Bacterial Cell Membrane Pyranone->Membrane Intercalates/Binds FASII Fatty Acid Synthase II (FASII) Pathway Pyranone->FASII Inhibits Disruption Membrane Disruption Membrane->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath Leads to Inhibition Inhibition of Fatty Acid Synthesis FASII->Inhibition Inhibition->CellDeath Leads to

Caption: Potential Mechanisms of Pyranone Antimicrobial Action.

References

Uncharted Territory: The Drug Discovery Potential of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the chemical landscape have identified 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one, a naturally occurring pyranone derivative isolated from Hypericum choisianum and Hypericum revolutum ssp. revolutum. While its synthesis and isolation have been documented, a thorough exploration of its biological activities and potential applications in drug discovery remains a significant unmet need in the scientific community.

Currently, there is a notable absence of published research detailing the pharmacological profile of this specific compound. Its mechanism of action, potential molecular targets, and efficacy in preclinical models are yet to be determined. The broader class of pyran-based heterocyclic compounds has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, suggesting that this compound may hold similar promise. However, without specific experimental data, its therapeutic potential remains speculative.

This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in initiating a research program to elucidate the bioactivities of this compound. The subsequent sections outline a series of recommended experimental protocols and a logical workflow for a comprehensive investigation.

Proposed Research Workflow

To systematically investigate the drug discovery potential of this compound, a phased approach is recommended. This workflow is designed to first identify any biological activity and then to delve deeper into the mechanism of action and potential therapeutic applications.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Preclinical Development Compound Acquisition Compound Acquisition Purity Analysis Purity Analysis Compound Acquisition->Purity Analysis Characterize Broad-Spectrum Cytotoxicity Broad-Spectrum Cytotoxicity Purity Analysis->Broad-Spectrum Cytotoxicity Proceed if pure Phenotypic Screening Phenotypic Screening Broad-Spectrum Cytotoxicity->Phenotypic Screening Determine safe conc. Target-Based Assays Target-Based Assays Phenotypic Screening->Target-Based Assays Identify hit Mechanism of Action Studies Mechanism of Action Studies Target-Based Assays->Mechanism of Action Studies Validate target Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Refine structure In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Select candidate ADMET Studies ADMET Studies In Vivo Efficacy->ADMET Studies Evaluate in vivo

Caption: A logical workflow for the investigation of this compound in drug discovery.

Application Notes and Protocols

Given the lack of specific data, the following protocols are generalized methodologies that can be adapted for the initial screening of this compound.

Table 1: Proposed Initial Screening Assays
Assay TypeTarget/Cell LineEndpoint MeasurementPotential Therapeutic Area
Cytotoxicity Assay Panel of cancer cell lines (e.g., NCI-60)Cell viability (e.g., MTT, CellTiter-Glo)Oncology
Anti-inflammatory Assay LPS-stimulated macrophages (e.g., RAW 264.7)Nitric oxide (Griess assay), Pro-inflammatory cytokines (ELISA)Inflammation
Antimicrobial Assay Panel of pathogenic bacteria and fungiMinimum Inhibitory Concentration (MIC)Infectious Diseases
Enzyme Inhibition Assay Key enzymes (e.g., kinases, proteases, oxidoreductases)Enzyme activity (e.g., colorimetric, fluorometric)Various
Neuroprotection Assay Neuronal cells (e.g., SH-SY5Y) challenged with neurotoxinsCell viability, neurite outgrowthNeurodegenerative Diseases

Experimental Protocols

Protocol 1: General Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Anti-inflammatory Screening (Griess Assay for Nitric Oxide)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Griess Reagent System

  • Sodium nitrite standard

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL), excluding a negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the components of the Griess Reagent System to the supernatant.

    • Incubate at room temperature for 15-30 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on nitric oxide production.

Future Directions and Potential Signaling Pathways

Should initial screening reveal significant biological activity, subsequent studies should focus on elucidating the underlying mechanism of action. Based on the activities of other pyran derivatives, several signaling pathways could be of interest for investigation.

G cluster_0 Potential Cellular Targets cluster_1 Resulting Cellular Effects Compound 2,2-Dimethyl-6-phenylpyrano [3,4-b]pyran-8-one Kinases Kinases Compound->Kinases Modulates Transcription_Factors Transcription Factors (e.g., NF-κB, STAT3) Compound->Transcription_Factors Inhibits Apoptotic_Proteins Apoptotic Proteins (e.g., Bcl-2 family, Caspases) Compound->Apoptotic_Proteins Activates Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Leads to Reduced_Inflammation Reduced Inflammation Transcription_Factors->Reduced_Inflammation Results in Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Induces

Caption: Hypothetical signaling pathways potentially modulated by the compound.

The exploration of this compound presents a greenfield opportunity in drug discovery. The protocols and workflow outlined here provide a starting point for a systematic investigation that could uncover novel therapeutic agents. The scientific community eagerly awaits the first reports on the biological activities of this intriguing natural product.

Application Notes and Protocols for the In Vivo Formulation of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the formulation of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one, a poorly water-soluble natural product, for in vivo studies.[1][2] Given its hydrophobic nature, achieving adequate bioavailability is a primary challenge for preclinical evaluation. This guide outlines strategies to enhance solubility and facilitate systemic absorption, including the use of co-solvents, surfactants, and self-emulsifying drug delivery systems (SEDDS). Protocols for pre-formulation analysis, vehicle selection, and preparation of various formulations are presented to guide researchers in developing suitable delivery systems for animal studies.

Physicochemical Properties

Understanding the physicochemical properties of this compound is the foundational step in developing a successful in vivo formulation. While extensive experimental data is not publicly available, key properties can be summarized. The compound's structure suggests high lipophilicity and, consequently, poor aqueous solubility, a common challenge for approximately 90% of new chemical entities in the drug discovery pipeline.[3][4]

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1]
Appearance Solid[1]
Aqueous Solubility Predicted to be low (hydrophobic/lipophilic)Inferred from structure and vendor data[2][5]
Purity 98%[1]

Formulation Strategies for Poorly Soluble Compounds

For compounds like this compound, enhancing solubility and bioavailability is critical.[6] Several established strategies can be employed.

  • Co-solvency: This is a widely used technique, especially for liquid formulations.[3] It involves using a mixture of a primary solvent (like water or saline) with one or more water-miscible co-solvents (e.g., polyethylene glycol (PEG), propylene glycol, ethanol) to increase the drug's solubility.[4]

  • Surfactant Solubilization: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[7] Common non-ionic surfactants used in preclinical studies include polysorbates (Tween® series) and polyoxyethylene castor oil derivatives (Kolliphor® EL).

  • Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents.[7][8] Upon gentle agitation in an aqueous medium (like the gastrointestinal tract), they form fine oil-in-water emulsions, facilitating drug dissolution and absorption.[7][9]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[3][10] The high-energy amorphous form enhances the dissolution rate.[3] This is typically achieved through methods like spray drying.[6]

  • Particle Size Reduction: Reducing the particle size of a compound increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][9] Techniques include micronization and nanonization.[3]

Experimental Workflows and Protocols

Pre-formulation and Vehicle Selection Workflow

The selection of an appropriate formulation strategy is a stepwise process that begins with characterizing the compound's solubility in various pharmaceutically acceptable excipients.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Evaluation start Obtain Compound (this compound) solubility Solubility Screening (Aqueous buffers, Co-solvents, Oils, Surfactants) start->solubility decision Solubility Profile Analysis solubility->decision cosolvent Co-solvent / Surfactant Formulation decision->cosolvent Soluble in co-solvents? sedds Lipid-Based Formulation (SEDDS) decision->sedds Soluble in oils? suspension Simple Suspension (with wetting agent) decision->suspension Insoluble in all vehicles? prototype Develop Prototype Formulations cosolvent->prototype sedds->prototype suspension->prototype stability Assess Physical/Chemical Stability prototype->stability pk_study Proceed to In Vivo Pharmacokinetic (PK) Study stability->pk_study

Caption: Workflow for formulation strategy selection.

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a solution using a co-solvent and surfactant system, suitable for oral (PO) or intravenous (IV) administration (requires sterile filtration for IV).

Materials:

  • This compound

  • PEG 400 (Co-solvent)

  • Polysorbate 80 (Tween® 80) (Surfactant/Wetting Agent)

  • Propylene Glycol (Co-solvent)

  • Sterile Saline (0.9% NaCl) or Water for Injection

  • Sterile injection vials[11]

  • 0.22 µm syringe filters (for parenteral administration)[11]

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Glass beakers or vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: In a sterile container, prepare the desired vehicle. A common example is a mixture of PEG 400, Tween 80, and saline. For a 10% PEG 400 / 5% Tween 80 vehicle, combine 1 part PEG 400, 0.5 parts Tween 80, and 8.5 parts saline.

  • Weigh Compound: Accurately weigh the required amount of this compound to achieve the target concentration (e.g., 10 mg/mL).

  • Solubilization:

    • Add the weighed compound to a glass vial.

    • Add the co-solvent component first (e.g., PEG 400). Vortex or sonicate until the compound is fully dissolved. This step is crucial.

    • Add the surfactant (e.g., Tween 80) and mix thoroughly.

    • Slowly add the aqueous component (saline) dropwise while continuously vortexing or stirring to prevent precipitation.[12]

  • Final Volume Adjustment: Adjust to the final volume with the remaining aqueous component.

  • Quality Control: Visually inspect the final formulation to ensure it is a clear, homogenous solution free of particulates.[11]

  • Sterilization (for parenteral routes): If for IV or IP injection, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile injection vial.[11][13]

  • Storage and Labeling: Store the formulation in a properly sealed and labeled sterile vial.[11] The label should include the compound name, concentration, vehicle composition, preparation date, and expiration date (typically within 30 days unless stability data suggests otherwise).[14]

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is for an oral formulation designed to improve absorption by forming an emulsion in the GI tract.

Materials & Equipment:

  • This compound

  • Oil phase (e.g., Labrafac™ PG, Maisine® CC)[9]

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)[9]

  • Equipment as listed in Protocol 1.

Procedure:

  • Excipient Selection: Based on solubility screening, select an oil, surfactant, and co-surfactant. An example starting formulation is provided in the table below.

  • Weigh Components: Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

  • Mixing: Mix the excipients thoroughly using a vortex mixer or magnetic stirrer until a clear, isotropic mixture is formed.

  • Drug Solubilization: Add the accurately weighed this compound to the excipient mixture.

  • Heating (Optional): Gentle warming (e.g., to 40°C) may be used to facilitate dissolution. Ensure the compound is stable at this temperature.

  • Mixing to Homogeneity: Continue mixing until the compound is completely dissolved and the solution is clear.

  • Storage: Store in a tightly sealed container, protected from light. This formulation is typically administered orally via gavage, often filled into gelatin capsules for larger animals.

Example Formulation Compositions

The following table provides starting points for formulation development. Optimization will be required based on solubility and stability assessments.

Formulation TypeExcipientRoleTypical Concentration (w/w)
Aqueous Suspension 0.5% Carboxymethyl cellulose (CMC)Suspending Agent0.5%
0.1% Tween® 80Wetting Agent0.1%
Sterile Water/SalineVehicleq.s. to 100%
Co-solvent Solution PEG 400Co-solvent10 - 40%
Propylene GlycolCo-solvent10 - 30%
Sterile SalineVehicleq.s. to 100%
SEDDS Labrafac™ PGOil30 - 50%
Kolliphor® ELSurfactant30 - 50%
Transcutol® HPCo-surfactant10 - 20%

General Workflow for Formulation Preparation

This diagram illustrates the general, critical steps for preparing any formulation for in vivo use, emphasizing quality and sterility.

G weigh 1. Weigh Compound & Excipients dissolve 2. Dissolve / Suspend in Vehicle weigh->dissolve qc 3. Quality Control Check (e.g., Visual Inspection, pH) dissolve->qc qc->weigh Fail? Reformulate sterilize 4. Sterile Filtration (If Parenteral) qc->sterilize Pass? label_store 5. Label & Store Appropriately sterilize->label_store administer 6. Administer to Animal Model label_store->administer

Caption: General protocol for in vivo formulation preparation.

Safety and Handling

  • All formulation procedures should be conducted in a manner that prevents contamination.[11] For parenteral formulations, aseptic techniques are mandatory.[13][14]

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Vehicles and excipients should be of pharmaceutical grade when available.[11][15]

  • Ensure that the final formulation is physiologically compatible (e.g., pH, osmolality) to minimize irritation at the site of administration.[13][16]

References

Application Notes and Protocols for Docking Studies of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is a pyranone natural product isolated from the hexane extract of the aerial parts of Hypericum choisianum.[1][2] While the specific biological activities of this compound are not extensively documented, the pyranone scaffold is present in numerous natural and synthetic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6] Derivatives of pyranone have demonstrated cytotoxic effects against various human cancer cell lines and the ability to modulate inflammatory pathways.[3][7][8]

Given the therapeutic potential of the pyranone core structure, in silico molecular docking studies serve as a valuable initial step to predict the binding affinity and interaction patterns of this compound with key protein targets implicated in cancer and inflammation. This document provides detailed protocols for performing such docking studies using AutoDock Vina, a widely used open-source molecular docking program. The selected target proteins are Cyclin-Dependent Kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2) for anticancer investigation, and Cyclooxygenase-2 (COX-2) for anti-inflammatory screening.

Target Proteins

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a target for cancer therapy.[9]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, making it a crucial target for inducing apoptosis in malignant cells.[10][11]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a common strategy for treating inflammation.[12][13]

I. Experimental Protocols

This section outlines the step-by-step methodology for conducting molecular docking studies of this compound against the selected protein targets.

1. Required Software

  • AutoDock Vina: For performing the molecular docking.

  • MGLTools: For preparing the protein and ligand files (PDBQT format).

  • Open Babel: For converting ligand file formats.

  • PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the docking results.

2. Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw and saved in a common format (e.g., MOL or SDF).

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure using Open Babel or a similar tool. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • PDBQT File Preparation:

    • Load the energy-minimized ligand PDB file into AutoDockTools.

    • The software will automatically add hydrogens and compute Gasteiger charges.

    • Set the torsional degrees of freedom to allow for ligand flexibility during docking.

    • Save the prepared ligand as a PDBQT file.

3. Protein Preparation

  • Retrieve Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (RCSB PDB).[14]

    • CDK2: PDB ID: 1HCK

    • Bcl-2: PDB ID: 2O2F

    • COX-2: PDB ID: 5KIR

  • Prepare the Receptor:

    • Load the PDB file of the protein into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or heteroatoms from the structure.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges for the protein atoms.

    • Save the prepared protein as a PDBQT file.

4. Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Identify the active site of the target protein. This is often the location of the co-crystallized ligand in the original PDB file.

    • In AutoDockTools, define the grid box to encompass the entire binding site. Note the center coordinates (x, y, z) and the dimensions of the grid box.

  • Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the name of the output file.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. The command will be similar to: vina --config conf.txt --log log.txt.

    • Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

5. Analysis of Docking Results

  • Binding Affinity: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol in the output log file. More negative values indicate stronger predicted binding.

  • Visualization of Binding Poses:

    • Load the protein PDBQT file and the docking output PDBQT file into a molecular visualization tool like PyMOL or Discovery Studio.

    • Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues in the protein's active site.

    • Measure the distances of these interactions to assess their strength.

II. Data Presentation

The quantitative results of the docking studies should be summarized in tables for clear comparison.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)
CDK21HCK[Predicted Value]
Bcl-22O2F[Predicted Value]
COX-25KIR[Predicted Value]

Table 2: Key Interacting Residues and Interaction Types for the Best Docking Pose

Target ProteinInteracting ResiduesType of Interaction (e.g., H-bond, Hydrophobic)Distance (Å)
CDK2 [e.g., Leu83, Lys33][e.g., Hydrophobic, H-bond][e.g., 3.9, 2.8]
Bcl-2 [e.g., Arg102, Phe101][e.g., H-bond, Pi-stacking][e.g., 3.1, 4.5]
COX-2 [e.g., Arg513, Tyr385][e.g., H-bond, Pi-stacking][e.g., 2.9, 4.2]

(Note: The values in the tables are placeholders and would be filled with the actual results from the docking simulation.)

III. Visualization

Experimental Workflow

G Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT) grid Grid Box Definition (Define Active Site) ligand_prep->grid protein_prep Protein Preparation (Remove Water/Ligands, Add Hydrogens, PDBQT) protein_prep->grid run_vina Run AutoDock Vina (Execute Docking) grid->run_vina analyze Analyze Results (Binding Affinity, Interaction Analysis) run_vina->analyze visualize Visualize Poses (PyMOL/Discovery Studio) analyze->visualize

Caption: Overall workflow for the molecular docking study.

Signaling Pathways

CDK2 Signaling Pathway (Cell Cycle Regulation)

G CDK2 in Cell Cycle Progression CyclinE Cyclin E Complex Cyclin E-CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex ActiveComplex Active Complex (Phosphorylated) Complex->ActiveComplex CAK Rb Rb Protein ActiveComplex->Rb Phosphorylates p27 p27 (Inhibitor) p27->ActiveComplex Inhibition E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Transcription PhosphoRb Phosphorylated Rb

Caption: Role of CDK2 in the G1/S transition of the cell cycle.

Bcl-2 Signaling Pathway (Apoptosis Regulation)

G Bcl-2 in Apoptosis Regulation Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak Caspase9 Caspase-9 Bax_Bak->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits

Caption: Inhibition of apoptosis by the Bcl-2 protein.

COX-2 Signaling Pathway (Inflammation)

G COX-2 in Prostaglandin Synthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 PLA2 PLA2 COX2 COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: The role of COX-2 in the inflammatory pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one and related pyranone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the pyrano[3,4-b]pyran core?

A1: The synthesis of fused pyranone systems like this compound is often approached through multicomponent reactions (MCRs). These reactions offer an efficient pathway by combining three or more starting materials in a single step. A plausible strategy involves the reaction of an aromatic aldehyde (e.g., benzaldehyde), an active methylene compound (e.g., malononitrile), and a suitable 1,3-dicarbonyl compound (e.g., dimedone or a derivative) in the presence of a catalyst.[1][2] Another established method for pyranone synthesis is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions, although this is more direct for simpler coumarin systems.[3][4]

Q2: Which catalysts are most effective for pyranone synthesis, and how do I choose one?

A2: The choice of catalyst is critical and depends on the specific reaction pathway.

  • Brønsted Acids : Strong acids like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid are traditionally used, particularly in Pechmann-type condensations.[3][5]

  • Lewis Acids : Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃·6H₂O), and indium(III) chloride (InCl₃) are highly effective and can offer milder reaction conditions.[3][6]

  • Solid Acid Catalysts : Heterogeneous catalysts like Amberlyst-15, zeolites, and various functionalized nanoparticles (e.g., nano-SnO₂, Fe₃O₄-based catalysts) are gaining prominence.[1][4][7] Their main advantages are ease of separation, potential for recyclability, and often milder reaction conditions, contributing to a greener synthesis.[1][2]

Q3: My reaction is producing a mixture of products, making purification difficult. How can I improve selectivity?

A3: Side product formation is a common issue, often due to harsh reaction conditions or competing reaction pathways.[3] To improve selectivity:

  • Lower the Reaction Temperature : High temperatures can promote the formation of byproducts. Running the reaction at the lowest effective temperature is advisable.[3]

  • Optimize the Catalyst : The type and amount of catalyst can significantly influence selectivity. A milder Lewis acid or a heterogeneous catalyst might provide better results than a strong Brønsted acid.

  • Control Stoichiometry : Carefully controlling the molar ratios of your reactants is crucial. Ensure high purity of starting materials, as impurities can catalyze side reactions.[3]

  • Consider Solvent Choice : The polarity of the solvent can affect reaction pathways. Aprotic polar solvents (e.g., acetonitrile) may yield better results than nonpolar or protic solvents in some cases.[3]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of heterocyclic compounds, including pyrans.[7] The rapid and uniform heating provided by microwaves can accelerate the desired reaction pathway over competing side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
1. Low or No Product Yield Inactive Catalyst: The catalyst may be old, hydrated, or poisoned.Use a fresh, anhydrous catalyst. For solid catalysts, ensure proper activation and storage.[3]
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition.Optimize the temperature systematically. Start at a lower temperature and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).
Incorrect Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility or reactivity.Screen different solvents. Consider solvent-free conditions, which have proven effective in many pyran syntheses and are environmentally friendly.[3][5]
Poor Quality Reactants: Impurities in the starting materials can inhibit the reaction.Purify the starting materials before use (e.g., by recrystallization or distillation). Verify their identity and purity using analytical techniques like NMR.[3]
2. Reaction Stalls Before Completion Insufficient Catalyst: The catalyst concentration may be too low to drive the reaction to completion.Gradually increase the catalyst loading. Refer to literature for typical catalyst amounts, which can range from 5 to 25 mol%.[3][8]
Reversible Reaction: The reaction may be reaching equilibrium.If applicable, try to remove a byproduct (like water) as it forms, for example, by using a Dean-Stark apparatus, to shift the equilibrium towards the product.
3. Difficult Product Purification Formation of Side Products: Similar reactivity of starting materials can lead to multiple products.Re-evaluate the reaction conditions (temperature, catalyst, solvent) to enhance selectivity.[3]
Polymerization: Starting materials or the product itself may polymerize under the reaction conditions.Lower the reaction temperature. Consider adding a polymerization inhibitor if appropriate for your specific reaction.[7]
Unreacted Starting Materials: The reaction has not gone to completion.Extend the reaction time and monitor progress via TLC. If the reaction has stalled, refer to the troubleshooting steps above.[3]

Quantitative Data on Reaction Optimization

The following table summarizes data from optimization studies on related pyranone syntheses, demonstrating the impact of catalyst choice, catalyst loading, and temperature on product yield. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Pyranone Synthesis (Data adapted from studies on Pechmann condensation)

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1FeCl₃·6H₂O5Reflux1665[6]
2FeCl₃·6H₂O10Room Temp2440[6]
3FeCl₃·6H₂O10Reflux1692[6]
4FeCl₃·6H₂O15Reflux1692[6]
5Zn₀.₉₇₅Ti₀.₀₂₅O10110537[8]
6Zn₀.₉₅₀Ti₀.₀₅₀O10110560[8]
7Zn₀.₉₂₅Ti₀.₀₇₅O5110567[8]
8Zn₀.₉₂₅Ti₀.₀₇₅O10110588[8]
9Zn₀.₉₂₅Ti₀.₀₇₅O15110588[8]

Experimental Protocols

Generalized Protocol for Multicomponent Synthesis of a Substituted Pyranone

This protocol is a generalized example for the synthesis of a complex pyran scaffold and will require optimization for the specific target molecule, this compound.

  • Reactant Mixture : In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), the active methylene nitrile (e.g., malononitrile, 1.2 eq), and the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile) or under solvent-free conditions.

  • Catalyst Addition : Add the chosen catalyst (e.g., 10 mol% FeCl₃·6H₂O or a recyclable solid acid catalyst) to the mixture.[1][6]

  • Reaction Conditions : Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-120°C) or use microwave irradiation.

  • Reaction Monitoring : Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ solution and then with brine.[9]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure pyranone product.[9]

Visualizations

experimental_workflow General Experimental Workflow for Pyranone Synthesis start Starting Materials (Aldehyde, Active Methylene, 1,3-Dicarbonyl) setup Reaction Setup (Solvent/Solvent-free) start->setup catalyst Catalyst Addition (e.g., Lewis Acid) setup->catalyst monitoring Reaction Monitoring (TLC / LC-MS) catalyst->monitoring workup Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure Pyranone Product purification->product

Caption: General experimental workflow for pyranone synthesis.

References

Technical Support Center: Purification of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for pyranone derivatives like this compound, which is isolated from plant extracts, include column chromatography on silica gel or octadecylsilane (ODS), followed by preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.[1] Crystallization can also be employed as a final purification step if a suitable solvent system is found.

Q2: What are the likely impurities found with this compound?

A2: When isolated from natural sources such as Hypericum choisianum, impurities are typically other secondary metabolites produced by the plant.[2] These can include other pyranones, coumarins, flavonoids, and terpenoids.[3][4] In synthetic preparations, impurities may include starting materials, reagents, and byproducts from side reactions.

Q3: Is this compound stable during purification?

A3: Pyranocoumarins and related pyranone structures can be sensitive to factors like pH, light, and heat.[3][5] It is advisable to conduct purification steps at room temperature or below, protect samples from direct light, and use neutral pH conditions whenever possible to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor separation of the target compound from impurities during column chromatography. The polarity of the solvent system may not be optimal. The stationary phase (e.g., silica gel) may not be providing sufficient selectivity.Solvent System Optimization: Perform thin-layer chromatography (TLC) with a variety of solvent systems of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation. Stationary Phase Selection: If silica gel is not effective, consider using a different stationary phase such as alumina or a reverse-phase material like C18.
The purified compound shows multiple spots on TLC or multiple peaks in HPLC analysis. The compound may be degrading during the purification process. The sample might be overloaded on the column.Assess Stability: Check the stability of the compound under the purification conditions. Avoid prolonged exposure to acidic or basic conditions and high temperatures. Optimize Loading: Reduce the amount of sample loaded onto the chromatography column to prevent band broadening and improve resolution.
Low recovery of the target compound after purification. The compound may be irreversibly adsorbing to the stationary phase. The compound might be co-eluting with other highly abundant impurities.Modify Stationary Phase: Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine for basic compounds) to reduce strong adsorption. Employ Orthogonal Methods: Use a multi-step purification strategy. For example, follow normal-phase chromatography with reverse-phase HPLC.
Difficulty in crystallizing the purified compound. The compound may be an oil at room temperature. The presence of minor impurities can inhibit crystal formation. The solvent system for crystallization is not suitable.Solvent Screening: Screen a wide range of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Seeding: Introduce a seed crystal to initiate crystallization. Further Purification: If impurities are suspected, an additional chromatographic step may be necessary.

Data Presentation: Comparison of Purification Techniques for Pyranone Derivatives

Technique Stationary Phase Typical Mobile Phase Resolution Scalability Notes
Silica Gel Column Chromatography Silica GelHexane/Ethyl Acetate, Dichloromethane/Methanol gradientsModerateHighGood for initial cleanup of crude extracts.
Octadecylsilane (ODS) Chromatography C18-functionalized silicaMethanol/Water, Acetonitrile/Water gradientsHighModerateA reverse-phase technique effective for separating compounds with different hydrophobicities.[1]
Preparative HPLC C18 or other specialized phasesAcetonitrile/Water, Methanol/Water gradientsVery HighLow to ModerateIdeal for final purification to achieve high purity, but can be expensive and time-consuming for large quantities.[1]
Crystallization N/AVarious organic solvents and mixturesHigh (for pure compounds)HighA cost-effective method for final purification if a suitable solvent is found.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude extract or reaction mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

  • Analysis: Combine fractions containing the pure desired compound based on TLC analysis.

  • Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Equilibrate the preparative HPLC system, including the column (typically a C18 column), with the initial mobile phase composition.

  • Sample Preparation: Dissolve the partially purified sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run the HPLC method, which may involve an isocratic (constant mobile phase composition) or gradient elution profile.

  • Fraction Collection: Collect fractions based on the retention time of the target compound, which should be determined from analytical HPLC runs.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to yield the final purified product.

Visualizations

PurificationWorkflow Crude_Extract Crude Extract/Reaction Mixture Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel TLC_Analysis1 TLC Analysis of Fractions Silica_Gel->TLC_Analysis1 Partially_Pure Partially Purified Fractions TLC_Analysis1->Partially_Pure Combine pure fractions Impure_Fractions Impure Fractions TLC_Analysis1->Impure_Fractions Discard or re-process Prep_HPLC Preparative HPLC Partially_Pure->Prep_HPLC HPLC_Analysis Purity Analysis by Analytical HPLC Prep_HPLC->HPLC_Analysis Pure_Compound Pure this compound HPLC_Analysis->Pure_Compound Combine pure fractions

Caption: A typical workflow for the purification of this compound.

TroubleshootingDecisionTree Start Poor Separation? Cause1 Sub-optimal Mobile Phase Start->Cause1 Yes Cause2 Column Overload Start->Cause2 Yes Cause3 Compound Degradation Start->Cause3 Yes Solution1 Optimize Solvent System via TLC Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Check Stability (pH, Temp, Light) Cause3->Solution3

Caption: Decision tree for troubleshooting poor separation in chromatography.

References

Technical Support Center: Synthesis of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyranone derivatives.

Troubleshooting Guides

Guide 1: Low Yield of Desired Pyranone Product

Q1: My pyranone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyranone synthesis can arise from several factors. Below is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to overcome mass transfer limitations.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are critical for maximizing yield.

    • Solution: A screening of different solvents and catalysts is often beneficial. For instance, in certain base-catalyzed reactions, switching from ethanol or DMF to acetic acid has been shown to improve yields.[2] The concentration of the catalyst can also significantly impact the reaction outcome.[2]

  • Side Reactions: The formation of undesired side products is a major cause of low yields. Common side reactions include polymerization, decomposition of starting materials or products, and the formation of alternative cyclic structures.

    • Solution: Analyze the crude reaction mixture to identify major byproducts. Based on the identified side products, reaction conditions can be modified. For example, lowering the reaction temperature may reduce the rate of decomposition or side reactions.[2]

  • Product Degradation: Pyranone derivatives can be sensitive to the reaction or workup conditions.

    • Solution: Employ milder reaction conditions where possible. During workup, avoid strongly acidic or basic conditions if your product is known to be labile.[1]

A generalized workflow for troubleshooting low yield is presented below:

Troubleshooting logic for low yield in pyranone synthesis.
Guide 2: Formation of Chromone Byproduct in Pechmann Condensation

Q2: I am attempting a Pechmann condensation to synthesize a coumarin (a benzo-α-pyrone), but I am observing a significant amount of a chromone (a benzo-γ-pyrone) byproduct. How can I improve the selectivity for the desired coumarin?

A2: The formation of a chromone byproduct in the Pechmann condensation is a common issue, often arising from a competing Simonis chromone cyclization pathway.[3] The selectivity between these two pathways is highly dependent on the reaction conditions.

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are commonly used, they can sometimes promote chromone formation.

    • Troubleshooting: Consider using milder or solid acid catalysts. For example, Amberlyst-15 has been shown to improve selectivity for coumarin formation and simplifies the workup procedure. Lewis acids can also offer different selectivity compared to Brønsted acids.

  • Reaction Temperature: The reaction temperature can influence the relative rates of the two competing cyclization reactions.

    • Troubleshooting: For highly activated phenols, the reaction may proceed under milder conditions, even at room temperature, which can suppress side reactions. For less reactive phenols, a careful optimization of the reaction temperature is necessary.

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance, using microwave irradiation or ball milling, has been demonstrated to enhance yields and reduce reaction times, which can minimize the formation of byproducts.[4]

CatalystConditionYield of 4-methylcoumarinReference
InCl₃ (3 mol%)Ball mill, 60 min, RT52%[5]
Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)110°C, 5h88%[6]
Methanesulfonic acidBall mill, ambient temp.High yields[4]

Frequently Asked Questions (FAQs)

Q3: What is the role of Michael addition in 2H-pyran-2-one synthesis, and what are potential side reactions?

A3: In many synthetic routes to 2H-pyran-2-ones, the Michael addition (or conjugate addition) is a key carbon-carbon bond-forming step. It often occurs in a tandem sequence with a Knoevenagel condensation. In this process, a Michael donor (e.g., an enolate) adds to a Michael acceptor (an α,β-unsaturated carbonyl compound), and the resulting intermediate can then undergo intramolecular cyclization to form the pyran ring.

A significant potential side reaction is an intermolecular Michael addition . In this case, the initial Michael adduct reacts with another equivalent of the Michael donor instead of undergoing the desired intramolecular cyclization. This leads to the formation of undesired dimeric or oligomeric byproducts, consequently reducing the yield of the target 2H-pyran-2-one.

To favor the intramolecular cyclization, it is crucial to optimize reaction conditions such as temperature and reaction time. Careful control of these parameters can ensure that the cyclization step occurs efficiently after the initial condensation and Michael addition.

Q4: My purification of a pyranone derivative by column chromatography is proving difficult. What are some common strategies for purification?

A4: The purification of pyranone derivatives can be challenging due to similar polarities of the product and byproducts. Here are some common and effective purification techniques:

  • Recrystallization: This is an effective method for solid pyranone products. The key is to find a suitable solvent or solvent system where the pyranone has high solubility at an elevated temperature and low solubility at room temperature or below.[2]

  • Column Chromatography: Silica gel chromatography is a widely used technique. The choice of eluent is critical. A common starting point is a mixture of ethyl acetate and hexane, with the polarity adjusted based on the specific compound.[2] Gradient elution can be beneficial for separating compounds with close retention factors.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations or when high purity is required, preparative HPLC is a powerful tool.

  • Distillation: For volatile pyranone derivatives, vacuum distillation can be an effective method for purification.[2]

Q5: What are the key differences in the reaction mechanisms of Pechmann condensation and Simonis chromone cyclization?

A5: Both the Pechmann condensation and the Simonis chromone cyclization start from a phenol and a β-ketoester, but they proceed through different mechanistic pathways to yield isomeric products (coumarins and chromones, respectively).

  • Pechmann Condensation: This reaction is typically catalyzed by strong acids. The mechanism involves an initial transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (ortho to the hydroxyl group) to form the new ring. A final dehydration step yields the coumarin.[3]

  • Simonis Chromone Cyclization: In this variation, the reaction conditions (often involving a different acid catalyst like phosphorus pentoxide) favor the activation of the ketone carbonyl of the β-ketoester first. This activated ketone then reacts with the hydroxyl group of the phenol. The subsequent cyclization involves the ester group acting as the electrophile in an attack on the aromatic ring.[3]

The choice of catalyst and reaction conditions dictates which carbonyl group is preferentially activated, thus determining the final product.

ReactionPathways Start Phenol + β-Ketoester Pechmann Pechmann Condensation (e.g., H₂SO₄) Start->Pechmann Simonis Simonis Cyclization (e.g., P₂O₅) Start->Simonis Transesterification Transesterification Pechmann->Transesterification KetoneActivation Ketone Activation Simonis->KetoneActivation RingClosureP Intramolecular Electrophilic Attack (Activated Carbonyl on Ring) Transesterification->RingClosureP RingClosureS Intramolecular Electrophilic Attack (Ester on Ring) KetoneActivation->RingClosureS Coumarin Coumarin (Benzo-α-pyrone) RingClosureP->Coumarin Chromone Chromone (Benzo-γ-pyrone) RingClosureS->Chromone

Competing pathways in the synthesis of coumarins and chromones.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2H-benzo[h]chromen-2-one via Pechmann Condensation

This protocol is adapted from a solvent-free mechanochemical procedure.[5]

Materials:

  • α-Naphthol

  • Ethyl acetoacetate

  • Indium(III) chloride (InCl₃)

  • High-speed ball mill mixer

Procedure:

  • To a milling vessel, add α-naphthol (0.34 g, 2.36 mmol), ethyl acetoacetate (0.31 g, 2.38 mmol), and InCl₃ (16 mg, 3 mol%).

  • Mill the mixture at room temperature for 12 minutes.

  • Monitor the reaction progress by TLC (eluent: 5:1 petroleum ether: ethyl acetate).

  • Upon completion, the solid product is typically of high purity. If necessary, the product can be further purified by recrystallization from ethanol.

  • Expected yield: 0.44 g (88%).[5]

Characterization Data:

  • Appearance: Ocher solid

  • Melting Point: 154–156 °C (ethanol)

  • IR (KBr, νmax/cm⁻¹): 3064, 2985, 1707, 1561[5]

References

Technical Support Center: Overcoming Solubility Challenges of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate solubility of promising compounds is a critical step in experimental design and therapeutic application. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, natural product with a molecular weight of 254.28 g/mol [1]. Based on its chemical structure, it is predicted to be a hydrophobic compound with low aqueous solubility. It is known to be soluble in dimethyl sulfoxide (DMSO), as it is commercially available in a 10 mM DMSO solution[2][3].

Q2: I am having trouble dissolving the compound in aqueous buffers for my in vitro assays. What are the recommended initial steps?

A2: For initial experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a good starting point as the compound is known to be soluble in it[2][3].

  • Stock Concentration: Prepare a stock solution in the range of 10-20 mM in 100% DMSO.

  • Working Concentration: To prepare your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to overcome this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Use Co-solvents: Employing a co-solvent system can increase the solubility of the compound in the final aqueous solution.

  • Utilize Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic compound, forming an inclusion complex with enhanced aqueous solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

Troubleshooting Workflow

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Choosing the Right Solubilization Strategy

Decision-Making Flowchart

Caption: Decision-making flowchart for selecting a solubilization strategy.

Estimated Physicochemical Properties and Solubility

Disclaimer: The following data are estimations derived from computational models and should be used as a guide for initial experimental design. Experimental validation is highly recommended.

PropertyPredicted ValueMethodImplication for Solubility
LogP (o/w) 3.5 ± 0.5ALOGPSIndicates high hydrophobicity and low aqueous solubility.
pKa Not predicted to have strongly ionizable groups in the physiological pH range (2-10).ChemicalizepH adjustment within the typical biological range is unlikely to significantly impact solubility.
SolventPredicted SolubilityNotes
Water Very Low (< 1 µg/mL)The compound is expected to be practically insoluble in water.
DMSO High (> 25 mg/mL)Confirmed as a good solvent for creating stock solutions[2][3].
Ethanol ModerateCan be considered as a co-solvent.
Methanol ModerateCan be considered as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System

This protocol describes the preparation of a stock solution in a co-solvent mixture to enhance the solubility of this compound in aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Prepare Co-solvent Stock (10 mM):

    • Weigh an appropriate amount of the compound.

    • Dissolve the compound in a pre-mixed co-solvent blend. A common starting blend is a 1:1 ratio of DMSO and Ethanol. For a 10 mM stock, dissolve 2.54 mg of the compound in 1 mL of the co-solvent blend.

    • Vortex thoroughly until the compound is completely dissolved.

  • Prepare Working Solution (e.g., 10 µM):

    • Perform a serial dilution of the co-solvent stock into the aqueous buffer (e.g., PBS).

    • To minimize precipitation, add the stock solution to the buffer in a stepwise manner while vortexing. For a 10 µM solution, you can add 1 µL of the 10 mM stock to 999 µL of PBS.

    • Visually inspect for any signs of precipitation.

  • Troubleshooting:

    • If precipitation occurs, try different co-solvent blends, such as varying the ratio of DMSO to ethanol or incorporating PEG 400.

    • Consider preparing a less concentrated stock solution.

Protocol 2: Cyclodextrin Inclusion Complexation

This protocol outlines a method for preparing an inclusion complex of the compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Methodology:

  • Molar Ratio Selection:

    • Start with a 1:1 molar ratio of the compound to HP-β-CD. The molecular weight of the compound is 254.28 g/mol , and the average molecular weight of HP-β-CD is approximately 1380 g/mol .

  • Complex Formation:

    • Dissolve the desired amount of HP-β-CD in deionized water with stirring.

    • Prepare a concentrated solution of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the compound solution to the stirring cyclodextrin solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the inclusion complex.

  • Solubility Assessment:

    • Determine the solubility of the lyophilized powder in water or your desired aqueous buffer using the shake-flask method and compare it to the solubility of the uncomplexed compound.

Protocol 3: Determination of pH-Dependent Solubility

This protocol describes a method to assess how pH affects the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)

  • Shake-flask or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to separate vials, each containing a buffer of a specific pH. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration:

    • Seal the vials and place them in a shake-flask or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any remaining suspended solids.

  • Quantification:

    • Carefully take a sample from the clear supernatant.

    • Dilute the sample with a suitable solvent (e.g., mobile phase for HPLC or a solvent in which the compound is freely soluble for UV-Vis).

    • Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a standard curve.

  • Data Analysis:

    • Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile. As the compound is not expected to be strongly ionizable, a relatively flat profile is anticipated.

References

Technical Support Center: Optimizing Bioassays for 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one and Related Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize bioassays involving 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one and other novel pyranone compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of pyranone derivatives?

A1: Pyranone derivatives exhibit a wide range of biological activities, making them a subject of interest in drug discovery.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] Specifically, various pyranone derivatives have demonstrated cytotoxic effects against several human cancer cell lines.[2][3]

Q2: I am seeing high variability in my assay results between replicate wells. What are the common causes?

A2: High variability in cell-based assays is a common issue that can arise from several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability. Ensure your cell suspension is homogenous before and during plating by gentle and frequent mixing.[4]

  • Edge Effects: Wells on the outer perimeter of the microplate are susceptible to evaporation, which can alter concentrations and impact cell growth.[4][5] To mitigate this, consider not using the outer wells for experimental data or filling them with a sterile medium or phosphate-buffered saline (PBS).

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can lead to significant variability.[4] Using calibrated pipettes and proper techniques is crucial.

  • Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number.[4][6]

Q3: My compound, this compound, is not showing the expected cytotoxic effect. What should I investigate?

A3: If your compound is showing lower than expected potency, consider the following:

  • Compound Stability and Solubility: Verify the stability of the compound in your specific cell culture medium over the course of the experiment.[7] Poor solubility can also lead to an underestimation of potency. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in the medium.

  • Cell Line and Target Expression: The chosen cell line may not be sensitive to the compound's mechanism of action.[4] If a specific molecular target is known, confirm its expression in the cell line being used.

  • Incubation Time: The duration of compound exposure may be insufficient to induce a measurable cytotoxic effect.[7] A time-course experiment is recommended to determine the optimal incubation period.

  • Assay Choice: The selected cytotoxicity assay may not be optimal for the compound's mechanism of action. For example, a compound that induces apoptosis might be better detected by an apoptosis-specific assay rather than a metabolic-based assay like MTT.

Q4: The absorbance/fluorescence values in my assay are very low. What could be the problem?

A4: Low signal intensity can be due to:

  • Low Cell Density: The number of cells seeded may be insufficient to generate a strong signal.[6][8] It is important to optimize the cell seeding density for your specific cell line and assay duration.

  • Incorrect Reagent Concentration or Incubation Time: The concentration of the detection reagent may be too low, or the incubation time may be too short.[8] Refer to the manufacturer's protocol and optimize these parameters.

  • Reader Settings: Ensure the microplate reader is set to the correct wavelength and that the appropriate filters are in use for fluorescence-based assays.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity bioassays for novel compounds like this compound.

Issue Potential Cause Recommended Solution
High Background Signal Compound interference (color or fluorescence).[4]Run a "compound-only" control (compound in cell-free media) and subtract this background value from your experimental wells.[4]
Media components (e.g., phenol red) interfering with readout.[9]Use phenol red-free media for the assay.
Contamination (bacterial or mycoplasma).[4]Regularly test cell cultures for mycoplasma. If contamination is suspected, discard the cells and start with a fresh stock.[4]
Inconsistent IC50 Values Inconsistent cell seeding density.[4]Ensure a homogenous cell suspension and use a consistent plating technique.[4]
Edge effects on the microplate.[4][9]Avoid using the outer wells of the plate for critical data points. Fill them with sterile media or PBS to minimize evaporation from inner wells.[5]
Errors in serial dilutions.[4]Perform serial dilutions carefully, ensuring thorough mixing at each step.[4]
Low Assay Window (Signal-to-Background Ratio) Suboptimal cell seeding density.[6]Perform a cell titration experiment to determine the optimal cell number that provides the largest dynamic range for the assay.[6]
Assay incubation time is too short or too long.Optimize the incubation time for both cell growth and compound treatment.[7]
Incorrect assay choice for the compound's mechanism.Consider alternative viability assays that measure different cellular parameters (e.g., ATP levels, membrane integrity).
Cell Clumping Over-confluent cells used for seeding.Use cells that are in the logarithmic growth phase and have not reached confluency.
Improper handling during cell harvesting.Gently triturate cells to create a single-cell suspension. Avoid vigorous pipetting.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a common method to assess cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.[1]

1. Cell Seeding:

  • Harvest cells during their logarithmic growth phase.[4]
  • Perform a cell count and viability assessment (e.g., using Trypan Blue).
  • Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well for 96-well plates).[1]
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
  • Include "no-cell" (medium only) and "vehicle-treated" (cells with vehicle only) controls.[9]
  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.
  • Add 20 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium from the wells.
  • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
  • Mix gently on an orbital shaker to ensure complete dissolution.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various pyranone derivatives against different cancer cell lines, providing a reference for expected potency.

Compound/DerivativeCancer Cell LineIC50 (µM)
Phomapyrone B[2]HL-60 (Human Leukemia)27.90
Phomapyrone A[2]HL-60 (Human Leukemia)34.62
5-hydroxy-2-iodomethyl-4-pyranone[2]L1210 (Murine Leukemia)3.15
6-bromo-2-bromomethyl-5-hydroxy-4-pyranone[2]L1210 (Murine Leukemia)3.40
4-Amino-2H-pyran-2-one analog (Compound 19)[1]Various0.059 - 0.163
4-Amino-2H-pyran-2-one analog (Compound 27)[1]Various0.059 - 0.163

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Start cell_culture Cell Culture (Log Phase) start->cell_culture compound_prep Compound Dilution start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation reagent_add Add Viability Reagent (e.g., MTT) incubation->reagent_add read_plate Read Plate (Absorbance/Fluorescence) reagent_add->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a cell-based cytotoxicity assay.

troubleshooting_logic cluster_variability High Variability? cluster_potency Low Potency? cluster_signal Low Signal? start Inconsistent Results? check_seeding Review Cell Seeding Technique start->check_seeding Yes check_solubility Confirm Compound Solubility & Stability start->check_solubility No, low potency check_cell_density Optimize Seeding Density start->check_cell_density No, low signal check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting edge_effects Address Edge Effects check_pipetting->edge_effects check_time Optimize Incubation Time check_solubility->check_time check_cell_line Validate Cell Line Sensitivity check_time->check_cell_line check_reagents Verify Reagent Concentrations check_cell_density->check_reagents check_reader Check Reader Settings check_reagents->check_reader

Caption: A logical flow for troubleshooting common bioassay issues.

References

Technical Support Center: Stability of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one in solution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Issue Possible Cause Recommended Action
Compound precipitates out of solution. The solvent may not be suitable for the concentration used. The compound may be less soluble at different temperatures or pH values.- Verify the solubility of the compound in the chosen solvent at the desired concentration. - Consider using a co-solvent system. - Ensure the pH of the solution is within a range where the compound is soluble. - Control the temperature of the solution, as solubility can be temperature-dependent.
Unexpected peaks appear in HPLC chromatogram over time. The compound may be degrading under the experimental conditions. The new peaks could represent degradation products.- Perform a forced degradation study to identify potential degradation products and pathways.[1][2] - Analyze the new peaks using mass spectrometry (LC-MS) to determine their molecular weights and elucidate their structures. - Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
The concentration of the compound decreases significantly over a short period. This indicates rapid degradation. The pyranone ring system can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][4]- Immediately analyze the sample using a stability-indicating method like HPLC to confirm the decrease. - Investigate the effect of pH on the degradation rate. Buffer the solution to a neutral pH if possible. - Protect the solution from light and store it at a lower temperature.
Color of the solution changes. A color change can be an indicator of chemical degradation and the formation of chromophoric degradation products.- Document the color change and correlate it with analytical data (e.g., HPLC, UV-Vis spectra). - Attempt to isolate and identify the colored species.
Inconsistent results between replicate experiments. This could be due to variability in experimental conditions, such as temperature fluctuations, exposure to light, or variations in solution preparation.- Standardize all experimental parameters meticulously. - Use a well-defined and validated analytical method. - Prepare fresh solutions for each experiment to avoid issues with stock solution stability.

Frequently Asked Questions (FAQs)

1. What are the typical storage conditions for this compound in solution?

For general laboratory use, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C) and protected from light to minimize degradation. For long-term storage, freezing the solution (-20 °C or lower) may be appropriate, but freeze-thaw stability should be assessed. The compound is isolated from Hypericum choisianum and, like many natural products, may be sensitive to environmental factors.[5]

2. How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][2] A typical study would involve exposing a solution of the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solution at a high temperature (e.g., 70 °C).

  • Photodegradation: Exposing the solution to UV light (e.g., 254 nm) and visible light.

Samples should be analyzed at various time points using a stability-indicating analytical method, such as HPLC.

3. What is the most suitable analytical method for stability testing?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for stability testing of coumarin and pyranone derivatives.[6][7][8] An HPLC-MS/MS method can provide higher specificity and sensitivity, and is particularly useful for the identification of degradation products.[6]

4. What are the expected degradation pathways?

While specific degradation pathways for this compound are not extensively documented in the public domain, related pyran-2-one structures can undergo several types of reactions:

  • Hydrolysis: The lactone ring in the pyranone core is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening.[3]

  • Oxidation: The phenyl ring and other parts of the molecule may be susceptible to oxidation.

  • Rearrangements: The pyran ring system can undergo rearrangements.[3][4]

The diagram below illustrates a hypothetical degradation pathway involving hydrolysis.

Parent This compound Hydrolysis_Product Ring-Opened Hydrolysis Product Parent->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product Oxidized Derivative Parent->Oxidation_Product  Oxidation  (e.g., H₂O₂) Photodegradation_Product Photodegradation Adduct Parent->Photodegradation_Product  Photolysis  (UV/Vis Light) cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_1 Prepare stock solution in a suitable solvent (e.g., DMSO, Acetonitrile) Prep_2 Dilute stock solution with the mobile phase to the working concentration Prep_1->Prep_2 HPLC_1 Inject sample onto the HPLC system Prep_2->HPLC_1 HPLC_2 Separate components on the C18 column HPLC_1->HPLC_2 HPLC_3 Detect compounds using a UV detector HPLC_2->HPLC_3 Data_1 Integrate peak areas of the parent compound and degradation products HPLC_3->Data_1 Data_2 Calculate the percentage of remaining parent compound and the formation of degradants Data_1->Data_2

References

Technical Support Center: Troubleshooting Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during in vitro cytotoxicity assays. Our aim is to help you achieve consistent, reliable, and reproducible results.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: High Variability Between Replicate Wells

  • Question: My results show significant variation between replicate wells for the same condition. What could be the cause?

  • Answer: High variability is a frequent challenge in cell-based assays and can stem from several factors related to cell handling, reagent preparation, and plate setup.[1]

    • Inconsistent Cell Seeding: Uneven cell distribution in the wells is a primary source of variability.[1] This can be caused by improper mixing of the cell suspension or allowing cells to settle in the pipette or reservoir before dispensing.[1][2] Ensure a homogenous single-cell suspension before and during plating by gently swirling the cell suspension frequently.[1][2]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, especially during long incubations (more than 24 hours), which can alter the concentration of media components and test compounds.[3][4] This can lead to higher or lower values in the edge wells compared to the center wells, increasing standard deviations.[5] To mitigate this, consider filling the outer wells with sterile PBS or medium and using only the inner wells for your experiment.[3][4]

    • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the volumes of cells, compounds, or assay reagents added to each well. Ensure pipettes are properly calibrated and use consistent technique. Excessive forceful pipetting during cell seeding can also damage cells.[6]

    • Bubbles in Wells: Air bubbles can interfere with cell attachment and optical readings.[2][7] Be careful during reagent addition to avoid bubble formation. If bubbles are present, they can sometimes be removed by gently tapping the plate.[7]

Issue 2: Low Signal or No Cytotoxic Effect Observed

  • Question: My test compound is expected to be cytotoxic, but I'm observing a very weak signal or no effect (high IC50 value). Why is this happening?

  • Answer: A lack of expected potency can be due to issues with the compound, the cells, or the assay itself.

    • Cell Line Health and Target Expression: The health and passage number of your cells are critical. High passage numbers can lead to changes in cell characteristics, including drug sensitivity.[1] It's also important to confirm that your cell line expresses the target of your compound.[1] Always use low-passage cells and regularly test for mycoplasma contamination, which can alter cellular responses.[1][8]

    • Compound Stability and Volatility: The test compound may be unstable or volatile under experimental conditions.[4] For example, some compounds can degrade in culture media over the incubation period.[9] Volatile compounds can evaporate, reducing their effective concentration.[4] Consider testing compound stability and using sealed plates for volatile agents.[4]

    • Incorrect Incubation Time: The cytotoxic effect of a compound is often time-dependent.[4][10] An incubation time that is too short may not be sufficient to induce a measurable cytotoxic response. It's important to determine the optimal time point where the maximal difference between treated and untreated cells is observed.[1]

    • Cell Seeding Density: If the cell density is too low, the signal may be too weak to detect a significant change.[6] Conversely, if the density is too high, the cells may become confluent and enter a stationary growth phase, making them less sensitive to cytotoxic agents.[11]

Issue 3: High Background Signal in Control Wells

  • Question: My negative control (untreated cells) and media-only wells show a high background signal, reducing the assay window. What are the common causes?

  • Answer: High background can be caused by media components, microbial contamination, or interference from the assay reagents themselves.[1]

    • Media Components: Phenol red, a common pH indicator in culture media, can interfere with colorimetric and some fluorescent assays.[1] Serum components can also contribute to background fluorescence.[1] For sensitive assays, consider using phenol red-free medium.[1] It's also recommended to run a "media-only" control to determine the background contribution of the medium.[1][3]

    • Microbial Contamination: Contamination with bacteria or yeast can lead to a false-positive signal, as these microorganisms can metabolize assay reagents (like MTT).[1] Always use aseptic techniques and regularly inspect cultures for signs of contamination.[1][8]

    • Assay Reagent Issues: Some assay reagents, like tetrazolium salts (MTT, XTT), can be spontaneously reduced in culture medium with an elevated pH or after extended exposure to light, resulting in increased background absorbance.[12] Ensure reagents are prepared and stored correctly.

Issue 4: Unexpected Dose-Response Curve

  • Question: I'm observing a U-shaped dose-response curve, where cell viability appears to increase at the highest concentrations of my compound. What is happening?

  • Answer: This is a common artifact in cell viability assays, particularly those that measure metabolic activity.

    • Compound Precipitation: At high concentrations, the test compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated viability signals.[13] It is crucial to visually inspect the wells for any signs of precipitation.

    • Direct Chemical Interference: The compound itself might directly interact with the assay reagent.[13][14] For example, reducing agents can chemically reduce MTT, leading to a color change that is independent of cellular metabolic activity.[4][14] This results in a false positive signal for cell viability. To check for this, include a cell-free control with the compound and the assay reagent.[1][4]

    • Off-Target Effects: At very high concentrations, some compounds may have off-target effects that stimulate cell metabolism or counteract their primary cytotoxic mechanism, leading to an apparent increase in viability.[14]

Data Summary: Troubleshooting Overview

The table below summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
High Variability Inconsistent cell seeding, Edge effects, Pipetting errors, Bubbles in wellsEnsure homogenous cell suspension, avoid using outer wells, calibrate pipettes, be careful during reagent addition.[1][4][5][7]
Low Signal / No Effect Poor cell health, Low target expression, Compound instability, Incorrect incubation time, Suboptimal cell densityUse low-passage cells, confirm target expression, test compound stability, optimize incubation time and cell density.[1][4][6][10]
High Background Media components (phenol red, serum), Microbial contamination, Assay reagent instabilityUse phenol red-free media, practice aseptic technique, prepare and store reagents properly.[1][8][12]
U-Shaped Curve Compound precipitation, Direct chemical interference with assay reagent, Off-target effectsCheck for precipitates, run cell-free controls, consider alternative assays.[4][13][14]

Experimental Workflows and Logic Diagrams

Visual aids can help clarify complex workflows and troubleshooting logic.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension (Count & Dilute) seed_plate Seed Cells into Microplate prep_cells->seed_plate prep_compounds Prepare Test Compounds (Serial Dilutions) add_compounds Add Compounds & Controls to Wells prep_compounds->add_compounds seed_plate->add_compounds incubate Incubate for Defined Period add_compounds->incubate add_reagent Add Cytotoxicity Assay Reagent incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Measure Signal (Absorbance/Fluorescence) incubate_reagent->read_plate calculate Calculate % Viability & IC50 Values read_plate->calculate

Caption: General experimental workflow for a plate-based cytotoxicity assay.

troubleshooting_flowchart start Inconsistent Results? var_check High Variability between Replicates? start->var_check Yes end Consistent Results start->end No var_solution Review Cell Seeding Technique. Check for Edge Effects. Verify Pipetting. var_check->var_solution Yes bg_check High Background in Controls? var_check->bg_check No var_solution->bg_check bg_solution Use Phenol-Free Media. Check for Contamination. Run Media-Only Controls. bg_check->bg_solution Yes potency_check Low Potency / No Effect? bg_check->potency_check No bg_solution->potency_check potency_solution Optimize Incubation Time & Cell Density. Confirm Cell Health. Test Compound Stability. potency_check->potency_solution Yes curve_check Unexpected Dose-Response Curve? potency_check->curve_check No potency_solution->curve_check curve_solution Check for Precipitation. Run Cell-Free Controls to test interference. curve_check->curve_solution Yes curve_check->end No curve_solution->end

Caption: A logical flowchart for troubleshooting inconsistent cytotoxicity assay results.

edge_effect cluster_plate 96-Well Plate a1 Edge Well (Higher Evaporation) b2 Inner Well Evaporation Increased evaporation in edge wells leads to higher solute concentration, affecting cell growth and results. a1->Evaporation c3 Inner Well d4 Inner Well e5 Inner Well f6 Edge Well (Higher Evaporation) f6->Evaporation Mitigation Mitigation: - Fill edge wells with sterile liquid (PBS/media). - Use only inner wells for experiment. - Use plate sealers. Evaporation->Mitigation

Caption: Diagram illustrating the cause and mitigation of the "edge effect" in microplates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density?

The optimal seeding density depends on the cell line's size and growth rate, as well as the duration of the assay.[11] A general starting range for a 96-well plate is often between 1,000 and 100,000 cells per well.[11] It is critical to perform a preliminary experiment to determine the ideal density for your specific conditions.[11] The goal is to ensure cells are in their exponential growth phase and do not become over-confluent by the end of the experiment.[2][11]

Q2: How long should I incubate my cells with the test compound?

The incubation period can range from a few hours to several days and is highly dependent on the compound's mechanism of action.[9][15] Epigenetic agents, for example, may require longer exposure times to show an effect compared to compounds that induce acute necrosis.[9] A time-course experiment is recommended to determine the optimal incubation time for your specific compound and cell line.[1] Some studies show that cytotoxicity can increase between 24 and 48 hours, with minimal further increase up to 7 days for many compounds.[15]

Q3: Which cytotoxicity assay should I use?

The choice of assay depends on the compound's mechanism of action and potential for interference. Different assays measure different cellular events.[16] For example:

  • MTT/XTT/WST Assays: Measure metabolic activity via mitochondrial dehydrogenase function.[17] These are widely used but can be affected by compounds that alter metabolism or directly reduce the tetrazolium dye.[4][18]

  • LDH Release Assays: Measure the release of lactate dehydrogenase (LDH) from cells with damaged membranes, indicating necrosis.[3] This is a good orthogonal method to confirm results from metabolic assays.[4]

  • DNA-Binding Dye Assays (e.g., CellTox™ Green): Use dyes that are impermeable to live cells but stain the DNA of dead cells with compromised membranes.[3] These are suitable for real-time kinetic studies.[3]

  • ATP Assays (e.g., CellTiter-Glo®): Measure the amount of ATP present, which correlates with the number of viable cells.

It is often recommended to use two different types of assays to confirm results and avoid artifacts.[4][18]

Q4: What are the essential controls for a cytotoxicity assay?

Proper controls are essential for interpreting your results correctly. Key controls include:

  • Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline for 100% cell viability.[3][6]

  • Maximum Lysis Control (Positive Control): Cells treated with a substance that causes 100% cell death (e.g., a detergent like Triton™ X-100). This sets the value for 0% viability.[3]

  • Media-Only Control (Blank): Wells containing only culture medium and the assay reagent. This is used to subtract the background absorbance or fluorescence.[1][3]

  • Compound-Only Control: Wells with media, the highest concentration of your compound, and the assay reagent (but no cells). This is crucial for identifying direct interference between your compound and the assay chemistry.[1][14]

Key Experimental Protocols

Protocol 1: General Method for MTT Colorimetric Assay

This protocol provides a general outline for a typical MTT assay.[17]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[6]

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of your test compound and controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT reagent (e.g., 10-20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[4]

  • Measurement: Mix gently on a plate shaker to ensure complete dissolution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6]

Protocol 2: General Method for LDH Release Assay

This protocol outlines a typical fluorescence-based assay for measuring LDH release.[3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).[3]

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant from each well to a new, opaque-walled assay plate.

  • Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Add an equal volume of the reagent to each well of the new plate containing the supernatant.[3]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[3]

  • Measurement: Measure the fluorescence or absorbance at the recommended wavelength. The amount of signal is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.[3]

References

Technical Support Center: Enhancing the Bioactivity of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one and its derivatives. The information is presented in a question-and-answer format to directly address potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a pyranone derivative.[1][2] It has been identified as a natural product isolated from the hexane extract of the aerial parts of Hypericum choisianum.[1]

Q2: What are the known biological activities of pyranone derivatives?

A2: Pyranone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's disease properties.[3][4] For instance, certain pyranocarbazole derivatives have shown significant anticancer activity against breast cancer cell lines, while other pyran-based compounds are being investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterase enzymes.[3][5]

Q3: How can the bioactivity of this compound derivatives be enhanced?

A3: Enhancing the bioactivity of this pyranone scaffold typically involves chemical modifications to explore structure-activity relationships (SAR). While specific SAR data for this compound is limited, general strategies for pyranone derivatives include:

  • Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinity of the molecule to its biological target.

  • Modification of the pyranone core: Alterations to the pyranone ring system can impact the compound's stability, solubility, and interaction with target proteins.

  • Introduction of functional groups: Adding moieties like N-methyl piperazine has been shown to significantly increase the anticancer activity of pyranocarbazole derivatives.[5]

Troubleshooting Guides

Synthesis of Pyranone Derivatives

Q4: We are experiencing low yields in our pyranone synthesis. What are the critical parameters to optimize?

A4: Low yields in pyranone synthesis can often be attributed to several critical parameters:

  • Catalyst Choice: The selection of a suitable catalyst is crucial. Lewis acids such as Scandium triflate (Sc(OTf)₃) or organocatalysts like DABCO are frequently used. The catalyst concentration can also significantly affect the reaction outcome.

  • Solvent Selection: The solvent plays a key role in reactant solubility and stabilizing reaction intermediates. Aprotic solvents like DMF, acetonitrile, and dioxane are commonly employed in pyranone synthesis.

  • Reaction Temperature: Temperature control is vital. Higher temperatures may lead to undesired side reactions, while lower temperatures can result in slow reaction rates.

  • Stoichiometry: The molar ratio of reactants must be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

Q5: What are the common challenges in the purification of pyranone derivatives and how can they be addressed?

A5: Purification of pyranone derivatives can be challenging due to the presence of structurally similar impurities and starting materials. Common purification techniques include:

  • Recrystallization: This is an effective method for solid pyranone products, provided a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is widely used for the purification of pyranone derivatives. A careful selection of the eluent system is necessary to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For obtaining high-purity compounds, preparative HPLC can be employed.

Biological Assays

Q6: We are observing inconsistent results in our cytotoxicity assays. What are the potential sources of error?

A6: Inconsistent results in cytotoxicity assays, such as the MTT assay, can arise from several factors:

  • Cell Seeding Density: The initial number of cells seeded per well is critical. Inconsistent cell numbers can lead to variability in the final absorbance readings.

  • Compound Solubility: Poor solubility of the pyranone derivative in the culture medium can lead to inaccurate dosing and variable results. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium, and that the final solvent concentration is not toxic to the cells (typically <0.5% DMSO).[6]

  • Incubation Time: The duration of compound exposure can significantly impact the observed cytotoxicity. It is important to maintain a consistent incubation time across all experiments.

  • MTT Reagent and Formazan Dissolution: Ensure the MTT reagent is fresh and properly prepared. Incomplete dissolution of the formazan crystals can lead to inaccurate absorbance readings. Gently shake the plate to ensure complete dissolution.[6]

Data Presentation

Table 1: Cytotoxicity of Selected Pyranone Derivatives against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Pyrano[3,2-a]carbazole derivative 3 MCF-7 (Breast Cancer)1.77[5]
Pyrano[3,2-a]carbazole derivative 7i MCF-7 (Breast Cancer)4.32[5]
6-sulfonylamide-pyrano [2,3-c]-pyrazole 4p HepG2 (Liver Cancer)2.28[7]
6-sulfonylamide-pyrano [2,3-c]-pyrazole 4l HepG2 (Liver Cancer)6.01[7]
6-sulfonylamide-pyrano [2,3-c]-pyrazole 4m HepG2 (Liver Cancer)9.15[7]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[6]

1. Cell Seeding:

  • Harvest cells in the logarithmic growth phase.
  • Perform a cell count and ensure cell viability is >95%.
  • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

2. Compound Treatment:

  • Prepare a stock solution of the pyranone derivative in DMSO.
  • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[6]
  • Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plate for an additional 24 to 48 hours.[6]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

4. Formazan Solubilization and Absorbance Measurement:

  • After incubation, carefully remove the medium from the wells.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.[6]
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]

Visualizations

Experimental Workflow for Pyranone Derivative Synthesis and Bioactivity Screening

G cluster_synthesis Synthesis & Purification cluster_bioactivity Biological Evaluation start Starting Materials reaction Chemical Synthesis (e.g., Condensation, Cyclization) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization stock Prepare Stock Solution (in DMSO) characterization->stock Pure Pyranone Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) stock->cytotoxicity cell_culture Cell Culture (Cancer Cell Lines) cell_culture->cytotoxicity data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis end Lead Compound Identification data_analysis->end Identify Bioactive Derivatives

Caption: A general workflow for the synthesis and biological screening of pyranone derivatives.

Putative Signaling Pathway Inhibition by Pyranone Derivatives

Some pyranone derivatives have been reported to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) IkB_p P-IκBα NFkB_free Free NF-κB ub Ubiquitination IkB_p->ub Degradation proteasome Proteasome ub->proteasome NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA transcription Gene Transcription DNA->transcription inflammation Pro-inflammatory Genes (e.g., TNF-α, IL-6) transcription->inflammation stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) stimulus->IKK pyranone Pyranone Derivative pyranone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by certain pyranone derivatives.

References

Technical Support Center: Scalable Synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the scalable synthesis of this compound?

A1: A common and effective method for the synthesis of the pyrano[3,4-b]pyran core is a one-pot, three-component reaction. This typically involves the condensation of an aromatic aldehyde, an active methylene compound (like malononitrile), and a 4-hydroxy-2-pyrone derivative. For the target molecule, this would involve benzaldehyde, malononitrile, and 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-2-one.

Q2: What are some common catalysts used for this type of multicomponent reaction?

A2: A variety of catalysts can be employed to promote this reaction, ranging from basic catalysts like piperidine or triethylamine to Lewis acids or even enzymatic catalysts like lipase.[1] The choice of catalyst can significantly impact reaction time and yield. For scalable synthesis, heterogeneous catalysts are often preferred for easier removal post-reaction.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Purity of Starting Materials: Ensure all reactants, especially the aldehyde, are free from oxidized impurities.

  • Reaction Conditions: The reaction temperature and time may need optimization. Some reactions require heating, while others proceed efficiently at room temperature.

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration.

  • Side Reactions: Undesirable side reactions may be consuming your starting materials. (See Troubleshooting Guide for more details).

Q4: I am observing unexpected byproducts in my reaction mixture. What could they be?

A4: Common impurities can include unreacted starting materials or byproducts from self-condensation of the starting materials. For instance, the aromatic aldehyde can undergo self-condensation or oxidation. Additionally, intermediates of the multicomponent reaction may be present if the reaction does not go to completion.

Q5: What is the best way to purify the final product?

A5: The crude product is typically isolated by filtration after precipitation from the reaction mixture. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purification. Column chromatography can be used for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction Fails to Initiate (No Product Formation) 1. Inactive catalyst. 2. Purity of starting materials is low. 3. Reaction temperature is too low.1. Use a fresh batch of catalyst or try a different catalyst. 2. Purify starting materials before use (e.g., distill the aldehyde). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Low Product Yield 1. Suboptimal reaction time or temperature. 2. Incorrect stoichiometry of reactants. 3. Inefficient catalyst.1. Perform a time-course study and optimize the temperature. 2. Ensure accurate measurement of all reactants. 3. Screen different catalysts to find one that provides a better yield.
Formation of a Tar-like Substance 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of strong acids or bases leading to decomposition.1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it once the starting materials are consumed. 3. Use a milder catalyst or buffer the reaction mixture.
Product is Difficult to Crystallize 1. Presence of impurities. 2. Incorrect crystallization solvent.1. Purify the crude product by column chromatography before crystallization. 2. Screen a variety of solvents or solvent mixtures for crystallization.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction setup and conditions.1. Use starting materials from the same batch or re-purify each new batch. 2. Carefully control all reaction parameters, including temperature, stirring speed, and atmosphere.

Experimental Protocol: Three-Component Synthesis

This protocol is a generalized procedure based on common methods for synthesizing dihydropyrano[4,3-b]pyranes.[1]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-2-one (1 mmol)

  • Catalyst (e.g., Piperidine, 0.1 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-2-one (1 mmol) in ethanol (10 mL).

  • Add the catalyst (e.g., piperidine, 0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Quantitative Data Summary
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux4-685-95General Method
LipaseIsopropanol601080-97[1]
ZrO2 nanoparticlesWater802-390-98Analogous Reactions
InCl3AcetonitrileRoom Temp1-288-96Analogous Reactions

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Reactants: - Benzaldehyde - Malononitrile - 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-pyran-2-one - Solvent catalyst 2. Add Catalyst reactants->catalyst reaction 3. Stir/Heat (Monitor by TLC) catalyst->reaction filtration 4. Cool & Filter reaction->filtration wash 5. Wash with Cold Solvent filtration->wash recrystallize 6. Recrystallize wash->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Conditions (Temp, Time) start->cause2 cause3 Inactive Catalyst start->cause3 sol1 Purify Reactants cause1->sol1 sol2 Optimize Reaction Conditions cause2->sol2 sol3 Use Fresh/Different Catalyst cause3->sol3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Characterization of Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis, purification, and characterization of pyranone derivatives. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Section 1: Synthesis, Purity, and Stability

Q1: What are common impurities in pyranone synthesis that can complicate characterization and bioactivity assays?

Common impurities can include unreacted starting materials, residual catalysts (e.g., Lewis acids), and side-products from competing reaction pathways.[1] For instance, incomplete cyclization or rearrangement can lead to structurally related but inactive or interfering byproducts.[1] In some syntheses, such as the carbonylation of α-chloroketones to form 3-acyl-4-hydroxy-2-pyrones, 4-pyrone isomers can form as byproducts.[2] These impurities can compete for binding sites or exert their own biological effects, confounding experimental results.[1]

Q2: My pyranone sample shows signs of degradation. What are the likely causes?

Pyranones can be susceptible to degradation under various conditions:

  • pH Sensitivity: The pyranone ring, particularly the lactone, can be cleaved by acidic or basic reagents.[3] Some transformations are highly pH-dependent, occurring only within specific pH ranges (e.g., 4.0-5.5).[4]

  • Autoxidation: Certain pyranone derivatives may be susceptible to autoxidation, especially during storage. This can lead to the formation of genotoxic impurities, a major concern in drug development.[5]

  • Environmental Factors: Exposure to light or elevated temperatures can also promote degradation.[1] The reaction rate of some transformations increases significantly with temperature.[4]

Q3: How can I confirm the structural integrity and purity of my synthesized pyranone?

A combination of analytical techniques is essential for unambiguous characterization.[1] The following table summarizes the recommended methods:

Analytical TechniquePurposeKey ConsiderationsReference
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure, atom connectivity, and relative stereochemistry.Essential for identifying isomers and resolving complex structures.[1][4]
Mass Spectrometry (MS) Verifies the molecular weight and elemental composition (with HRMS).Helps in identifying impurities and degradation products.[1][6][7]
HPLC / Chiral HPLC Assesses purity and enantiomeric excess for chiral compounds.The standard method for quantifying purity.[1]
Infrared (IR) Spectroscopy Identifies key functional groups, such as the characteristic C=O band of the pyranone ring.Confirms the presence of the core structure.[8][9]
Section 2: Spectroscopic Characterization

Q4: I am observing unexpected or complex signals in my NMR spectrum. What could be the cause?

Complex NMR spectra can arise from several factors:

  • Tautomerism: 4-hydroxy-2-pyrones can exist in keto-enol tautomeric forms, leading to multiple sets of signals in the NMR spectrum.[10] This equilibrium can be influenced by the solvent and temperature.

  • Isomeric Mixtures: The presence of regioisomers (e.g., 2-pyrones vs. 4-pyrones) as synthetic byproducts will result in a more complex spectrum than expected.[2]

  • Proton Exchange: In aqueous or protic solvents, exchangeable protons (like hydroxyl groups) may lead to broad signals or signals that are not observed. The rate of proton exchange can be faster than the NMR timescale at room temperature.[11]

Q5: My Mass Spectrometry data is ambiguous. How can I improve it?

For pyranone characterization, High-Resolution Mass Spectrometry (HRMS) is highly recommended over standard MS. HRMS provides a precise mass measurement, allowing for the determination of the elemental composition, which is critical for confirming the identity of a new compound and differentiating it from potential isomers or impurities.[7] Using techniques like electrospray ionization (ESI) is common for these molecules.[7]

Section 3: Chromatographic Analysis

Q6: I'm having trouble with HPLC analysis of my pyranone. The peaks are tailing or showing poor retention.

These are common issues in the chromatography of heterocyclic compounds.[12]

  • Poor Retention: Highly polar pyranones may elute early on standard reversed-phase columns (e.g., C18).[12]

  • Peak Tailing: Residual silanol groups on silica-based stationary phases can interact with the pyranone, causing asymmetrical peaks.[12]

  • On-Column Degradation: The stationary phase itself can sometimes induce transformations. For example, pyrithiones (related compounds) have been shown to transform into metal complexes or oxidation products depending on the stationary phase.[13] Reactive pyranones may also show instability on silica.[14]

Q7: How can I optimize my HPLC method to resolve these issues?

Consider the following troubleshooting strategies:

IssuePotential SolutionRationale
Poor Retention Use a more polar stationary phase (e.g., embedded polar group) or consider HILIC.To increase interaction and retention of polar analytes.
Peak Tailing Add a competing base to the mobile phase or use a column with end-capping.To block active silanol sites and improve peak shape.[12]
Analyte Instability Switch to normal-phase chromatography or Supercritical Fluid Chromatography (SFC) if the compound is sensitive to aqueous mobile phases.Eliminates water and potentially harsh acidic/basic modifiers.[14]
Poor Resolution Adjust mobile phase pH to control the ionization state of the pyranone.Can significantly alter retention and selectivity.
Section 4: Biological Assays

Q8: My synthesized pyranone shows low or no bioactivity, even though it is pure and its structure is confirmed. What are the next troubleshooting steps?

If purity and structure are confirmed, other factors may be at play:[1]

  • Compound Stability: The pyranone may be degrading in the assay medium or during storage under specific pH, temperature, or light conditions.[1]

  • Solubility: Ensure the compound is sufficiently soluble in the assay buffer to reach the desired test concentrations. Poor solubility can lead to falsely negative results.

  • Target Specificity: The chosen biological target or cell line may not be sensitive to your specific pyranone analog. The mechanism of action can be highly selective.[1]

  • Stereochemistry: For chiral pyranones, one enantiomer may be significantly more active than the other. Confirm the enantiomeric purity of your sample.[15]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common characterization challenges.

G start Start: Impure Sample Detected (e.g., by HPLC, NMR) decision1 Are impurities known side-products or starting materials? start->decision1 action1 Optimize reaction conditions (temp, time, stoichiometry) decision1->action1 Yes decision2 Are impurities unknown? decision1->decision2 No action2 Perform further purification: - Column Chromatography - Recrystallization - Preparative HPLC action1->action2 end_node Pure Sample Ready for Assay action2->end_node action3 Characterize impurities: - Isolate via Prep-HPLC - Analyze by HRMS & NMR decision2->action3 Yes action3->action1

Caption: Workflow for troubleshooting impure pyranone samples.

G start Start: Low Bioactivity Observed check1 Confirm Purity & Structure (HPLC, NMR, MS) start->check1 decision1 Is sample pure & correct? check1->decision1 troubleshoot_synthesis Return to Synthesis/ Purification Workflow decision1->troubleshoot_synthesis No check2 Assess Compound Stability - Test in assay buffer over time - Analyze for degradation products decision1->check2 Yes decision2 Is compound stable? check2->decision2 action_stability Modify storage/assay conditions (pH, temp, light) or resynthesize decision2->action_stability No check3 Verify Assay Conditions - Check compound solubility - Confirm target/cell line sensitivity - Run positive controls decision2->check3 Yes end_node Re-evaluate Bioactivity action_stability->end_node check3->end_node

Caption: Decision tree for diagnosing low bioactivity results.

Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a synthesized pyranone derivative.

  • System Preparation: Use a standard HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare two solvents:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the pyranone sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan across a range (e.g., 210-400 nm) to find the optimal wavelength, or use a diode array detector.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to screen for impurities. Optimize to an isocratic or shallow gradient method for routine analysis.

  • Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total integrated area.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol provides a general workflow for acquiring and interpreting NMR data to confirm the structure of a pyranone.

  • Sample Preparation: Dissolve 5-10 mg of the purified pyranone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical and can influence chemical shifts and the observation of exchangeable protons.

  • Data Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range ¹H-¹³C correlations, which is essential for piecing together the molecular skeleton.[6][16]

  • Data Analysis:

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations in the 2D spectra.

    • Pay close attention to characteristic signals of the pyranone ring.

    • Compare the obtained data with literature values for similar structures or with predicted spectra if it is a novel compound.[6]

Protocol 3: Molecular Weight Verification by High-Resolution Mass Spectrometry (HRMS)

This protocol is for confirming the elemental composition of a pyranone derivative.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, typically with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for many organic molecules.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data in positive ion mode ([M+H]⁺ or [M+Na]⁺) or negative ion mode ([M-H]⁻), depending on the compound's structure.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Determine the measured m/z value of the molecular ion.

    • Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass.

    • Confirm that the calculated formula matches the expected formula of the target pyranone.[7][16]

References

Validation & Comparative

A Comparative Analysis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one and Other Bioactive Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The pyranone scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] This has rendered pyranone derivatives a subject of intense research in medicinal chemistry for the development of novel therapeutic agents.[3][4] This guide provides a comparative overview of the biological performance of various pyranone derivatives, with a particular focus on the less-studied natural product, 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one. The content herein is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison supported by experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a pyranone metabolite that has been isolated from the hexane extract of the aerial parts of Hypericum choisianum.[5][6] While the genus Hypericum is a rich source of biologically active compounds, including various acylphloroglucinols, xanthones, and other pyranones with confirmed cytotoxic, antimicrobial, and anti-inflammatory activities, specific experimental data on the biological activities of this compound remains scarce in the current literature.[3][7][8] One study evaluated its efficacy against multidrug-resistant strains of Staphylococcus aureus and found it to be inactive at a concentration of 512 µg/ml, suggesting limited potential as a potent antibacterial agent against this specific pathogen.[6] The lack of comprehensive biological data for this compound highlights a significant gap and an opportunity for further investigation into its potential pharmacological properties.

Comparative Analysis of Biological Activities

To contextualize the potential of this compound, this section presents a comparative summary of the biological activities of other well-characterized pyranone derivatives. The data is organized by therapeutic area and presented in tabular format for ease of comparison.

Anticancer Activity

Pyranone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[2][4][9] The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative pyranone compounds.

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)
Phomapyrone B HL-60 (Human Leukemia)MTT Assay27.90
Phomapyrone A HL-60 (Human Leukemia)MTT Assay34.62
Pyrano[3,2-c]pyridine derivative (8b) Multiple (Liver, Breast, Colon, Lung)In vitro0.15
Pyrano[3,2-c]pyridine derivative (8a) Multiple (Liver, Breast, Colon, Lung)In vitro0.23
Fused Pyran derivative (14b) A549 (Human Lung Carcinoma)In vitro0.23 ± 0.12
Fused Pyran derivative (8c) HCT116 (Human Colon Carcinoma)In vitro7.58 ± 1.01
Fused Pyran derivative (6e) MCF7 (Human Breast Adenocarcinoma)In vitro12.46 ± 2.72
Thieno[2,3-d]pyrimidine derivative (l) MDA-MB-231 (Human Breast Cancer)MTT Assay27.6
Antimicrobial Activity

The antimicrobial properties of pyranone derivatives have been evaluated against various bacterial and fungal strains.[10][11] The minimum inhibitory concentration (MIC) is a key parameter for comparing the antimicrobial efficacy of these compounds.

Compound/DerivativeMicrobial StrainAssayMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)Broth Microdilution>512
Dibenzofuran metabolite from Hypericum revolutum Staphylococcus aureus (MRSA)Broth Microdilution256
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a) Staphylococcus aureus ATCC 2593Broth Microdilution1.56
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9) Streptococcus sp. C203MBroth Microdilution0.75

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays cited in the comparison tables.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test pyranone compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: Serially dilute the test pyranone compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams. The following are Graphviz representations of a key signaling pathway potentially modulated by pyranones and a general experimental workflow for anticancer screening.

anticancer_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyranone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway

Caption: A generalized workflow for the synthesis and anticancer evaluation of pyranone derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway pyranone Bioactive Pyranone bax Bax/Bak Activation pyranone->bax (Potential Inhibition of anti-apoptotic proteins or activation of pro-apoptotic) mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by bioactive pyranones.

Conclusion

The pyranone class of compounds represents a rich source of biologically active molecules with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. While many pyranone derivatives have demonstrated potent activities in various in vitro assays, this compound remains an understudied natural product. The limited available data suggests a lack of strong antimicrobial activity against MRSA, but its potential in other therapeutic areas, such as oncology, remains unexplored. This comparative guide highlights the promise of the broader pyranone family and underscores the need for further comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential. Future research should focus on its synthesis, cytotoxicity screening against a panel of cancer cell lines, and mechanistic studies to identify its molecular targets and signaling pathways.

References

Scrutinizing the Anticancer Potential of Pyrano[3,4-b]pyranones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

While the specific compound 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one , a natural product isolated from Hypericum choisianum, currently lacks published data on its anticancer activity, the broader class of pyran-based molecules has emerged as a promising scaffold in oncology research. This guide provides a comparative analysis of a representative synthetic pyran derivative against established anticancer drugs, offering insights into the potential of this chemical class.

Due to the absence of specific experimental data for this compound, this guide will utilize data for a well-studied synthetic pyran derivative, Compound 8b (Ethyl-N-{8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3-cyano-6-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-2-yl}formimidate) , to illustrate the comparative anticancer potential.[1] This compound has been evaluated against various cancer cell lines, allowing for a meaningful comparison with standard chemotherapeutic agents.

Comparative Anticancer Efficacy: A Quantitative Overview

The following table summarizes the in vitro cytotoxic activity (IC50 values) of the representative pyran derivative and two widely used anticancer drugs, Doxorubicin and Erlotinib, against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Compound 8b HepG2Liver Carcinoma0.15[1]
MCF-7Breast Adenocarcinoma--
HCT-116Colorectal Carcinoma--
A-549Lung Carcinoma--
Doxorubicin HepG2Liver Carcinoma0.48
MCF-7Breast Adenocarcinoma0.35
HCT-116Colorectal Carcinoma0.12
A-549Lung Carcinoma0.21
Erlotinib HepG2Liver Carcinoma0.18[1]
MCF-7Breast Adenocarcinoma>10
HCT-116Colorectal Carcinoma>10
A-549Lung Carcinoma1.5

Note: Data for Doxorubicin and Erlotinib are compiled from various publicly available datasets and may vary depending on experimental conditions. The data for Compound 8b is from the specified reference. A dash (-) indicates that data was not available in the cited source.

Experimental Protocols

The determination of anticancer activity, as represented by IC50 values, typically involves the following experimental procedures:

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A-549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Compound 8b) or a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing Cellular Impact and Experimental Design

To better understand the context of this research, the following diagrams illustrate a key signaling pathway often implicated in cancer and a standard workflow for evaluating anticancer compounds.

p53_signaling_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 Oncogene_activation Oncogene Activation Oncogene_activation->p53 Hypoxia Hypoxia Hypoxia->p53 MDM2 MDM2 p53->MDM2 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 inhibits experimental_workflow start Start: Compound Library cell_culture 1. Cancer Cell Line Culture start->cell_culture treatment 2. Treatment with Compounds (Dose-Response) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis 4. Data Analysis (IC50 Determination) viability_assay->data_analysis hit_identification 5. Hit Identification data_analysis->hit_identification further_studies 6. Further Mechanistic Studies hit_identification->further_studies end End: Lead Compound further_studies->end

References

Validating the Mechanism of Action of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the novel compound 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one. Drawing upon the known biological activities of related pyranone derivatives and natural products from the Hypericum genus, this document outlines a series of experimental protocols to investigate its potential anticancer and anti-inflammatory effects. The performance of this compound will be benchmarked against established compounds with similar structural motifs or biological activities.

Introduction to this compound

This compound is a natural product isolated from Hypericum choisianum.[1] While the specific biological activities of this compound are not yet fully elucidated, the Hypericum genus is a rich source of bioactive molecules, with many exhibiting cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] Notably, hypericin and hyperforin, two well-characterized compounds from Hypericum perforatum (St. John's wort), have demonstrated anticancer activities.[3] Furthermore, various synthetic and natural pyranone derivatives have been reported to possess a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities.[5][6][7][8][9][10][11][12][13]

Based on this existing knowledge, it is hypothesized that this compound may exhibit anticancer and/or anti-inflammatory properties. This guide outlines a systematic approach to test this hypothesis and to elucidate the underlying mechanism of action.

Comparative Compounds

To provide a robust evaluation of this compound's efficacy and mechanism, its performance will be compared against the following compounds:

  • Hyperforin: A well-characterized phloroglucinol derivative from Hypericum perforatum with known anticancer and anti-inflammatory activities. This will serve as a natural product benchmark.

  • Compound X (Synthetic Pyranone): A representative synthetic pyranone derivative with established anticancer or anti-inflammatory activity. This will provide a benchmark against a compound with a similar core scaffold.

  • Doxorubicin/Lipopolysaccharide (LPS): A standard-of-care chemotherapy agent and a potent inflammatory stimulus, respectively, to be used as positive controls in the relevant assays.

Experimental Plan for Mechanism of Action Validation

A multi-pronged approach is proposed to first screen for biological activity and then to delve into the specific molecular mechanisms.

Phase 1: Initial Screening for Anticancer and Anti-inflammatory Activity

This initial phase aims to determine if this compound possesses the hypothesized biological activities.

Table 1: In Vitro Cytotoxicity Screening

Cell LineCancer TypeIC50 (µM) - this compoundIC50 (µM) - HyperforinIC50 (µM) - Compound XIC50 (µM) - Doxorubicin
MCF-7Breast CancerData to be determinedData to be determinedData to be determinedData to be determined
A549Lung CancerData to be determinedData to be determinedData to be determinedData to be determined
HCT116Colon CancerData to be determinedData to be determinedData to be determinedData to be determined
RAW 264.7MacrophageData to be determinedData to be determinedData to be determinedData to be determined

Table 2: Anti-inflammatory Activity Screening (Nitric Oxide Production in LPS-stimulated RAW 264.7 cells)

CompoundConcentration (µM)Nitric Oxide Production (% of Control)
This compound1Data to be determined
10Data to be determined
50Data to be determined
Hyperforin1Data to be determined
10Data to be determined
50Data to be determined
Compound X1Data to be determined
10Data to be determined
50Data to be determined
L-NAME (Positive Control)100Data to be determined
Phase 2: Elucidation of Signaling Pathways

Based on the results from Phase 1, this phase will focus on identifying the molecular targets and signaling pathways affected by this compound.

Potential Anticancer Signaling Pathways to Investigate:

  • Apoptosis Pathway: Activation of caspases (Caspase-3, -8, -9), cleavage of PARP, and changes in the expression of Bcl-2 family proteins.

  • Cell Cycle Regulation: Analysis of cell cycle distribution (G1, S, G2/M phases) and expression of key regulatory proteins (e.g., cyclins, CDKs).

  • MAPK/ERK Pathway: Phosphorylation status of key kinases like ERK, JNK, and p38.

  • PI3K/Akt/mTOR Pathway: Phosphorylation status of Akt, mTOR, and downstream effectors.

Potential Anti-inflammatory Signaling Pathways to Investigate:

  • NF-κB Pathway: Phosphorylation and degradation of IκBα, and nuclear translocation of NF-κB p65.

  • COX-2 and iNOS Expression: Protein and mRNA levels of cyclooxygenase-2 and inducible nitric oxide synthase.

  • Pro-inflammatory Cytokine Production: Measurement of TNF-α, IL-6, and IL-1β levels.

Table 3: Key Protein Expression/Phosphorylation Analysis (Western Blot)

Target ProteinTreatmentFold Change vs. Control - this compoundFold Change vs. Control - HyperforinFold Change vs. Control - Compound X
Cleaved Caspase-3Cancer Cell LineData to be determinedData to be determinedData to be determined
p-ERKCancer Cell LineData to be determinedData to be determinedData to be determined
p-AktCancer Cell LineData to be determinedData to be determinedData to be determined
p-IκBαRAW 264.7 + LPSData to be determinedData to be determinedData to be determined
COX-2RAW 264.7 + LPSData to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, hyperforin, Compound X, or doxorubicin for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Nitric Oxide (NO) Assay (Griess Test)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis
  • Cell Lysis: Treat cells with the compounds for the indicated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed experimental workflow and potential signaling pathways that may be modulated by this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism Elucidation screening Biological Activity Screening cytotoxicity Cytotoxicity Assay (MTT) (MCF-7, A549, HCT116) screening->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) (LPS-stimulated RAW 264.7) screening->anti_inflammatory elucidation Signaling Pathway Analysis cytotoxicity->elucidation If active anti_inflammatory->elucidation If active western_blot Western Blot (Apoptosis, Cell Cycle, MAPK, PI3K/Akt, NF-κB) elucidation->western_blot anticancer_pathway cluster_cell Cancer Cell compound This compound receptor Receptor compound->receptor Inhibits? pi3k PI3K compound->pi3k Inhibits? raf Raf compound->raf Inhibits? bcl2 Bcl-2/Bax compound->bcl2 Modulates? receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 ras->raf mek MEK raf->mek erk ERK mek->erk erk->bcl2 caspases Caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis anti_inflammatory_pathway cluster_macrophage Macrophage lps LPS tlr4 TLR4 lps->tlr4 compound This compound ikk IKK compound->ikk Inhibits? myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 traf6->ikk ikba IκBα ikk->ikba P nfkb NF-κB nucleus Nucleus nfkb->nucleus inflammatory_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Transcription

References

Comparative Guide to the Structure-Activity Relationship of Pyrano[3,4-b]pyran-8-one Analogs and Related Pyran Derivatives as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one and its structurally related analogs as potential cytotoxic agents. While specific SAR studies on a series of directly substituted this compound analogs are limited in the reviewed literature, this document consolidates data from various pyran-containing scaffolds to offer insights into the structural features influencing their anticancer potential.

Introduction to this compound

This compound is a pyranone derivative that has been isolated from natural sources. The pyranone scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous bioactive natural products and its potential as a foundation for developing novel therapeutic agents.[1][2] Pyran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Comparative Structure-Activity Relationship of Pyrano[3,4-b]pyran-8-one Analogs and Other Pyran Derivatives

The cytotoxic activity of pyran-based compounds is significantly influenced by the nature and position of substituents on the pyran ring system. This section summarizes the SAR of various pyran derivatives with reported anticancer activity.

Table 1: Structure-Activity Relationship of Selected Pyran Derivatives

Compound ClassCore StructureSubstituent ModificationsKey Findings on Cytotoxic ActivityTarget Cell LinesIC50 Values (µM)
Pyrano[3,2-c]pyridine Derivatives Pyrano[3,2-c]pyridineVaried substituents on the pyridine and pyran rings.Compounds with specific substitutions demonstrated potent anticancer activity.HepG-2 (Liver Carcinoma), HCT-116 (Colon Carcinoma), MCF-7 (Breast Carcinoma)1.4 - 5.2[1]
5-Oxo-dihydropyranopyran Derivatives DihydropyranopyranModifications on the pyran ring system.Substitutions significantly influence cytotoxic activity.MCF-7 (Breast Carcinoma), SW-480 (Colon Adenocarcinoma)26.6 - 34.6[1]
Fused Pyran Derivatives Pyrazole, imidazole, triazole, benzimidazole, and benzotriazole fused pyransDifferent heterocyclic moieties fused to the pyran ring.Certain fused pyran derivatives exhibited potent anticancer efficacy. Specifically, compounds 6e, 14b, and 8c were most potent against MCF7, A549, and HCT116 cell lines, respectively.[4]MCF7 (Breast), A549 (Lung), HCT116 (Colon)0.23 - 12.46[4]
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives Pyrano[2,3-d]pyrimidine-2,4-dioneAnalogs with various substitutions.Compounds S2 and S7 were identified as potent PARP-1 inhibitors with significant cytotoxicity.[5][6]MCF-7 (Breast), HCT116 (Colon)1.28 - 2.65 (Cytotoxicity), 0.0036 - 0.0041 (PARP-1 inhibition)[5][6]
2,2-Dimethyl-2H-anthra[2,3-b]pyran-6,11-diones Anthra[2,3-b]pyranSynthesis of new derivatives.Certain compounds showed interesting activity against murine leukemia cells, with the biological activity being related to the pyrano-ring conformations.[7][8]L-1210 (Murine Leukemia)Not specified[7][8]

Experimental Protocols

The evaluation of the cytotoxic activity of these pyran derivatives typically involves in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Preparation and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells to logarithmic growth phase cell_seeding 2. Seed cells in a 96-well plate (5,000-10,000 cells/well) cell_culture->cell_seeding incubation1 3. Incubate for 24h for cell attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds in culture medium medium_exchange 5. Replace medium with compound-containing medium compound_prep->medium_exchange incubation2 6. Incubate for 24-48h medium_exchange->incubation2 mtt_addition 7. Add MTT solution to each well incubation3 8. Incubate for 4h to allow formazan crystal formation mtt_addition->incubation3 solubilization 9. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance_reading 10. Measure absorbance at 570 nm data_analysis 11. Calculate cell viability and determine IC50 values absorbance_reading->data_analysis

Caption: Workflow of a standard MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The culture medium in the wells is then replaced with the medium containing the test compounds, and the plates are incubated for an additional 24 to 48 hours.

  • MTT Addition and Incubation: After the treatment period, a solution of MTT is added to each well, and the plates are incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (cells treated with the solvent only). The IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways

Fused pyran derivatives have been shown to exert their anticancer effects by targeting various cellular pathways, including the cell cycle and apoptosis.[4]

Cell Cycle Regulation

Dysregulation of the cell cycle is a hallmark of cancer. Some fused pyran derivatives have demonstrated the ability to arrest the cell cycle at different phases (G0/G1, S, and G2/M), thereby inhibiting cancer cell proliferation.[4] This suggests that these compounds may interact with key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).

Cell_Cycle_Regulation cluster_pathway Simplified Cell Cycle Pathway cluster_inhibition Inhibition by Pyran Derivatives G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint Pyran_Derivatives Fused Pyran Derivatives Pyran_Derivatives->G1 Arrest Pyran_Derivatives->S Arrest Pyran_Derivatives->G2 Arrest

Caption: Inhibition of cell cycle progression by pyran derivatives.

Conclusion

The pyrano[3,4-b]pyran-8-one scaffold and its related pyran derivatives represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies, although not exhaustive for the specific this compound backbone, indicate that modifications to the pyran ring system and the introduction of various substituents can significantly modulate their cytotoxic activity. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to elucidate a more precise SAR and to identify lead compounds with enhanced potency and selectivity for further preclinical development. The experimental protocols and identified signaling pathways described in this guide provide a foundational framework for future research in this area.

References

In vivo efficacy of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the absence of specific in vivo efficacy data for the compound 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one. Identified as a pyranone isolated from the hexane extract of the aerial parts of Hypericum choisianum, its biological activities in living organisms have yet to be reported in the available scientific literature.[1] However, the broader class of pyranocoumarins, to which this compound belongs, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[2][3] This guide provides a comparative overview of the in vivo efficacy of several pyranocoumarin derivatives in established animal models, alongside alternative therapeutic agents.

Anti-Inflammatory Activity of Pyranocoumarins

Pyranocoumarins have been investigated for their potential to mitigate inflammation. In vivo studies, primarily using rodent models of induced edema, have shown promising results for certain derivatives. These compounds are often compared against non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and aspirin.

Comparative Efficacy in Formaldehyde-Induced Paw Edema

An in vivo study on laboratory rats with formaldehyde-induced paw edema demonstrated the anti-inflammatory potential of two synthetic pyranocoumarins. When administered orally, these compounds led to a reduction in paw edema.[4]

CompoundDoseRoute of AdministrationAnimal ModelEfficacyReference CompoundEfficacy of Reference
Pyranocoumarin 3aNot SpecifiedOralRat (Formaldehyde-induced paw edema)29.2% reduction in paw edemaIndomethacinNot Specified
Pyranocoumarin 2bNot SpecifiedOralRat (Formaldehyde-induced paw edema)6.57% reduction in paw edemaIndomethacinNot Specified
AspirinNot SpecifiedNot SpecifiedNot Specified45.83 ± 4.21% inhibition of protein denaturation (in vitro)Not ApplicableNot Applicable
Experimental Protocol: Formaldehyde-Induced Paw Edema in Rats

This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Selection: Healthy laboratory rats of a specified strain and weight range are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a set period before the experiment.

  • Grouping: Rats are randomly assigned to control and treatment groups.

  • Induction of Edema: A sub-plantar injection of a formaldehyde solution is administered into the paw of each rat to induce localized inflammation and edema.

  • Compound Administration: The test compounds (pyranocoumarins) and the reference drug (e.g., indomethacin) are administered orally at a specified time before or after the formaldehyde injection. The control group receives the vehicle.

  • Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals after the induction of edema using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

G cluster_workflow Experimental Workflow: In Vivo Anti-Inflammatory Assay Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Grouping Grouping Acclimatization->Grouping Induction of Edema Induction of Edema Grouping->Induction of Edema Compound Administration Compound Administration Induction of Edema->Compound Administration Measurement Measurement Compound Administration->Measurement Data Analysis Data Analysis Measurement->Data Analysis

In Vivo Anti-Inflammatory Experimental Workflow

Anticancer Activity of Pyranocoumarins

Several pyranocoumarins have been evaluated for their anticancer properties. Decursin and its derivatives, isolated from the herb Angelica gigas, have shown potential in this area.[5]

Comparative Efficacy in a Mouse Xenograft Model

In vivo studies using mice have demonstrated the tumor growth inhibitory effects of decursin.

CompoundDoseRoute of AdministrationAnimal ModelEfficacy
DecursinNot SpecifiedNot SpecifiedMice40.6% decrease in tumor size
Experimental Protocol: Xenograft Tumor Model in Mice

This model is widely used to assess the in vivo anticancer efficacy of test compounds.

  • Cell Culture: Human cancer cell lines (e.g., prostate cancer cells DU-154 or melanoma cells MEL-8) are cultured in vitro.

  • Animal Selection: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Grouping and Treatment: Mice are randomized into control and treatment groups. The test compound (e.g., decursin) is administered through a specific route (e.g., oral, intraperitoneal).

  • Tumor Measurement: Tumor size is measured regularly using calipers. Tumor volume is calculated using a standard formula.

  • Endpoint: The experiment is terminated after a predetermined period or when tumors in the control group reach a specific size. Tumors are then excised and weighed.

Mechanism of Action: Signaling Pathways

The anti-inflammatory and anticancer effects of pyranocoumarins are attributed to their ability to modulate key signaling pathways.

NF-κB Signaling Pathway

Several pyranocoumarins, including praeruptorin A and decursin, exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] They achieve this by preventing the degradation of IκB-α, an inhibitor of NF-κB. This action blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as those for TNF-α, IL-1β, and iNOS.[4]

G cluster_pathway Inhibition of NF-κB Signaling by Pyranocoumarins Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK activates IκB-α IκB-α IKK->IκB-α phosphorylates NF-κB NF-κB IκB-α->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression activates Pyranocoumarins Pyranocoumarins Pyranocoumarins->IκB-α prevents degradation

Pyranocoumarin Inhibition of the NF-κB Pathway
MAPK Signaling Pathway

Certain coumarin derivatives have been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK in LPS-induced macrophages.[5] The MAPK signaling cascade is another crucial pathway involved in the inflammatory response. By blocking this pathway, these compounds can suppress the production of pro-inflammatory mediators.[5]

References

A Comparative Analysis of Pyranone Isomer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of pyranone isomers, supported by experimental data. The pyranone scaffold is a key structural motif in many biologically active compounds, and understanding the differential effects of its isomers is crucial for the development of targeted therapeutics. This document summarizes quantitative cytotoxicity data, details experimental methodologies, and visualizes key experimental and signaling pathways to aid in research and drug development.

Comparative Cytotoxicity of Pyranone Diastereomers

The cytotoxic activity of ten pairs of pyrano[4,3-b]chromone diastereomers was evaluated against four human oral squamous cell carcinoma (OSCC) cell lines (Ca9-22, HSC-2, HSC-3, HSC-4) and three normal human oral cell lines (gingival fibroblast HGF, periodontal ligament fibroblast HPLF, and pulp cell HPC). The 50% cytotoxic concentration (CC50) was determined using the MTT assay. The data reveals that stereochemistry can significantly influence cytotoxic potency and tumor specificity.

Diastereomer SetCompoundR1R2R3R4Cell LineCC50 (µM)
1 1a HHOMeMeCa9-22>400
1b HHOMeMeCa9-22>400
2 2a HHOEtHCa9-22265
2b HHOEtHCa9-22299
3 3a HHOPrHCa9-22199
3b HHOPrHCa9-22205
4 4a MeHOMeMeCa9-22108
4b MeHOMeMeCa9-22101
5 5a MeHOEtHCa9-22120
5b MeHOEtHCa9-22122
6 6a MeHOPrHCa9-22109
6b MeHOPrHCa9-22114
7 7a OMeHOMeMeCa9-22149
7b OMeHOMeMeCa9-22142
8 8a OMeHOEtHCa9-22134
8b OMeHOEtHCa9-22132
9 9a OMeHOPrHCa9-22120
9b OMeHOPrHCa9-22124
10 10a ClHOMeMeCa9-2289
10b ClHOMeMeCa9-2292

Data summarized from a study on pyrano[4,3-b]chromones.

In a separate study, the cytotoxicity of sugar-fused pyrano[3,2-c]pyranone diastereomers was investigated against the MCF-7 breast cancer cell line. While a direct side-by-side comparison of the IC50 values for each diastereomeric pair was not the primary focus, the study did report that certain diastereomers synthesized from 2-C-formyl glucal exhibited moderate inhibitory effects, whereas the corresponding diastereomers from 2-C-formyl galactal were found to be inactive. This highlights the profound impact of stereochemistry on the biological activity of these pyranone derivatives.

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Cell Seeding: Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyranone isomers are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the solvent (vehicle control) and a known cytotoxic agent (positive control) are also included.

  • Incubation: The plates are incubated with the compounds for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of pyranone isomers using the MTT assay.

Signaling Pathway: Mitochondria-Mediated Apoptosis Induced by a 2H-Pyran-2-one Derivative

Certain pyranone derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. The following diagram illustrates the key events in this signaling cascade as observed in human bladder cancer cells treated with a 2H-pyran-2-one derivative.[1]

G Pyranone 2H-Pyran-2-one Derivative Bcl2 Bcl-2 (anti-apoptotic) (downregulated) Pyranone->Bcl2 inhibits Bax Bax (pro-apoptotic) (upregulated) Pyranone->Bax induces Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed mechanism of 2H-pyran-2-one-induced apoptosis via the mitochondrial pathway.[1]

References

Comparative Bioactivity Analysis of Pyranocoumarins: A Cross-Validation Perspective on 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

This compound is a pyranone derivative that has been isolated from the hexane extract of the aerial parts of Hypericum choisianum.[1] Pyranocoumarins, the broader class to which this compound belongs, are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[2][3] This guide will delve into the bioassay results of comparable compounds to infer the potential activity profile of this compound.

Comparative Bioactivity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for several pyranocoumarin derivatives in various bioassays. This data provides a quantitative comparison of their potency.

Anticancer Activity

The cytotoxic effects of various pyran derivatives have been evaluated against a range of cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values are indicative of higher potency.

Compound/DerivativeCell LineIC50 (µM)
DecursinHeLa (Cervical Cancer)6.57 µg/mL
Decursinol AngelateHeLa (Cervical Cancer)6.57 µg/mL
Compound 4jMCF-7 (Breast Cancer)26.6
Compound 4iMCF-7 (Breast Cancer)34.2
Compound 4gSW-480 (Colon Cancer)34.6
Compound 4iSW-480 (Colon Cancer)35.9
Compound 4jSW-480 (Colon Cancer)38.6
Compound 4gMCF-7 (Breast Cancer)42.6

Note: Data for Decursin and Decursinol Angelate is presented in µg/mL as reported in the source.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of pyranocoumarins are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssay SystemIC50 (µM)
Coumarin Derivative 2LPS-stimulated RAW264.7 cells (NO production)33.37[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these bioassays.

Cytotoxicity Assessment using MTT Assay

This protocol outlines a standardized method for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Introduce serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds and controls incubate_24h->add_compounds incubate_48h Incubate for 24-72h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Diagram 1: Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This protocol describes the measurement of nitric oxide production by macrophages as an indicator of inflammation.

  • Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 1-2 hours.[2]

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[2]

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to each supernatant sample.[2]

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[2]

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

NO_Assay_Workflow cluster_setup Cell Setup cluster_treatment Treatment and Stimulation cluster_measurement Measurement cluster_analysis Analysis start Start culture_cells Culture RAW264.7 cells start->culture_cells pretreat Pre-treat with test compounds culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Measure absorbance at 540nm griess_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end LPS_Signaling_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS upregulates COX2 COX-2 Nucleus->COX2 upregulates Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines upregulates NO Nitric Oxide (NO) iNOS->NO produces PGs Prostaglandins COX2->PGs produces

References

Benchmarking a Novel Pyrano[3,4-b]pyran-8-one Derivative Against Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of the novel compound 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one against established chemotherapeutic agents. Due to the absence of direct experimental data on this specific molecule, this comparison is based on the documented anticancer activities of structurally related pyranone derivatives. The data presented herein is intended to serve as a benchmark for future in vitro and in vivo evaluations.

Introduction

This compound is a natural product isolated from the flora Hypericum choisianum and Hypericum revolutum.[1][2] While its specific bioactivities are currently under-explored, the broader class of pyranone derivatives has demonstrated significant potential as anticancer agents.[3][4][5] This guide will compare the known efficacy of standard chemotherapeutics with the potential activity of this compound, extrapolated from studies on analogous compounds.

Comparative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of standard chemotherapeutics against various cancer cell lines. A hypothetical IC50 range for this compound is included, based on the observed activities of other pyranone derivatives against similar cell lines.[6][7]

CompoundCell LineCancer TypeIC50 (µM)
This compound (Hypothetical) HL-60 Leukemia 25 - 45
SW-480 Colon Cancer 30 - 50
MCF-7 Breast Cancer 25 - 45
DoxorubicinHL-60Leukemia~ 0.1
SW-480Colon Cancer~ 1.5
MCF-7Breast Cancer~ 0.8
CisplatinHL-60Leukemia~ 2.0
SW-480Colon Cancer~ 5.0
MCF-7Breast Cancer~ 3.0
PaclitaxelHL-60Leukemia~ 0.01
SW-480Colon Cancer~ 0.05
MCF-7Breast Cancer~ 0.002

Potential Mechanism of Action: A Signaling Pathway Perspective

Based on the known mechanisms of other pyranone derivatives, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The following diagram illustrates a potential signaling pathway.

G cluster_0 Cellular Response to Pyrano[3,4-b]pyran-8-one Compound 2,2-Dimethyl-6-phenylpyrano [3,4-b]pyran-8-one Mitochondria Mitochondrial Stress Compound->Mitochondria CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[8][9]

Workflow:

G A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and standard chemotherapeutics for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC Assay)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.[10][11][12][13]

Workflow:

G A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.

  • Cell Preparation: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.[14][15][16][17][18]

Workflow:

G A Treat cells with compound B Harvest and fix cells in cold ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F

References

Independent Verification of Biological Activity: A Comparative Guide for Phenyl-Substituted Pyrano[3,4-b]pyran-8-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one and its analogs, focusing on cytotoxic effects. This guide provides an overview of the available data, experimental protocols for activity verification, and a comparative assessment with alternative compounds.

Introduction

This compound is a natural product that has been isolated from plant species of the Hypericum genus, notably Hypericum choisianum and Hypericum revolutum ssp. revolutum. While its chemical structure is well-characterized, a comprehensive and independent verification of its specific biological activities, supported by quantitative data such as IC50 or MIC values, is not extensively available in the public domain. However, the broader class of pyranone derivatives is well-documented to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. This guide provides a comparative framework for evaluating the cytotoxic potential of phenyl-substituted pyranone derivatives, a class to which this compound belongs. The information presented here is intended for researchers, scientists, and professionals in drug development to facilitate the independent verification and comparison of the biological activity of this and related compounds.

Comparative Analysis of Cytotoxic Activity

In the absence of specific quantitative data for this compound, this section presents a comparative analysis of structurally related phenyl-substituted pyranone derivatives that have been evaluated for their cytotoxic activity against various cancer cell lines. This comparison aims to provide a benchmark for the potential efficacy of the target compound.

Table 1: Cytotoxic Activity of Phenyl-Substituted Pyranone Derivatives

Compound/AnalogCell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog A (e.g., a 4-phenyl-pyran-2-one derivative) MCF-7 (Breast Cancer)15.2Doxorubicin0.8
Analog B (e.g., a 6-phenyl-pyran-2-one derivative) A549 (Lung Cancer)22.5Cisplatin5.1
Analog C (e.g., a di-phenyl pyranone derivative) HeLa (Cervical Cancer)8.7Doxorubicin0.5

Note: The data presented in this table is representative and compiled from various studies on phenyl-substituted pyranone derivatives for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

To facilitate the independent verification of the cytotoxic activity of this compound and its analogs, detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Test compound (this compound or analogs) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compound in culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for another 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death, induced by the test compound.

  • Materials:

    • Human cancer cell lines

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow start Start: Compound Preparation cell_culture Cell Line Culture (e.g., MCF-7, A549) start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry end End: Biological Activity Verified flow_cytometry->end

Caption: Workflow for the in vitro screening of cytotoxic activity of pyranone derivatives.

Signaling Pathway: Apoptosis Induction

apoptosis_pathway compound Pyrano[3,4-b]pyran-8-one Derivative cell Cancer Cell compound->cell receptor Cellular Target(s) cell->receptor caspase_cascade Caspase Activation (Caspase-3, -8, -9) receptor->caspase_cascade Signal Transduction parp_cleavage PARP Cleavage caspase_cascade->parp_cleavage dna_fragmentation DNA Fragmentation caspase_cascade->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: A simplified signaling pathway for compound-induced apoptosis in cancer cells.

A Comparative Meta-analysis of Pyranone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyranone derivatives investigated in cancer research. It aims to serve as a valuable resource by summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, thereby facilitating the objective assessment of these compounds' therapeutic potential.

Abstract

Pyranone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] This meta-analysis focuses on their anti-cancer properties, presenting a comparative overview of their efficacy against various cancer cell lines. The guide synthesizes data from numerous studies, highlighting the cytotoxic effects, mechanisms of action, and structure-activity relationships of these promising compounds. By presenting quantitative data in accessible tables, providing detailed experimental protocols, and illustrating key signaling pathways, this guide aims to accelerate the rational design and development of novel pyranone-based anti-cancer therapeutics.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of various pyranone derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds. The following tables summarize the IC50 values of representative pyranone derivatives from various studies.

Derivative Name/StructureCancer Cell LineIC50 (µM)Reference
Phomapyrone BHL-60 (Leukemia)27.90[2]
Phomapyrone AHL-60 (Leukemia)34.62[2]
11S, 13R-(+)-phomacumarin AHL-60 (Leukemia)31.02[2]
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Murine Leukemia)3.15[3][4]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine Leukemia)3.40[3][4]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210 (Murine Leukemia)3.75[3][4]
2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine Leukemia)4.30[3][4]
5-benzyloxy-2-chloromethyl-4-pyranoneL1210 (Murine Leukemia)5[3][4]
Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g)SW-480 (Colon Cancer)34.6[5]
Ethyl 2-amino-7-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i)SW-480 (Colon Cancer)35.9[5]
Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j)SW-480 (Colon Cancer)38.6[5]
Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4g)MCF-7 (Breast Cancer)42.6[5]
Ethyl 2-amino-7-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4i)MCF-7 (Breast Cancer)34.2[5]
Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4j)MCF-7 (Breast Cancer)26.6[5]
4H-pyran derivative (4d)HCT-116 (Colon Cancer)75.10[6]
4H-pyran derivative (4k)HCT-116 (Colon Cancer)85.88[6]

Key Signaling Pathways and Mechanisms of Action

Pyranone derivatives exert their anti-cancer effects through the modulation of various critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most significant cascades targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several pyranone derivatives have been shown to inhibit this pathway at different nodes, leading to the suppression of tumor cell growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibits (when active) Pyranone Pyranone Derivatives Pyranone->PI3K Inhibit Pyranone->Akt Inhibit Pyranone->mTORC1 Inhibit

Caption: Pyranone derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Inhibition of this pathway is a key mechanism of action for several anti-cancer agents, including certain pyranone derivatives.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Pyranone Pyranone Derivatives Pyranone->Raf Inhibit Pyranone->MEK Inhibit

Caption: Pyranone derivatives inhibit the MAPK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the anti-cancer properties of pyranone derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Pyranone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyranone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Pyranone derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of pyranone derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Pyranone derivatives

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with pyranone derivatives for the desired time period.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyranone derivatives on the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cancer cell lines

  • Pyranone derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with pyranone derivatives, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies (typically at a 1:5000 dilution) for 1 hour at room temperature.[7][8]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Experimental Workflow

The anti-tumor efficacy of promising pyranone derivatives is often evaluated in vivo using xenograft animal models.

In_Vivo_Workflow Start Start: Immunocompromised Mice Tumor_Inoculation Tumor Cell Inoculation (e.g., subcutaneous) Start->Tumor_Inoculation Tumor_Growth Allow Tumors to Establish Tumor_Inoculation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Pyranone Derivative or Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Daily/Weekly Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: General workflow for in vivo xenograft studies.

In Vivo Xenograft Model Protocol

Animals:

  • Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

  • Drug Administration: Administer the pyranone derivative (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Conclusion

This comparative guide provides a meta-analysis of the anti-cancer properties of pyranone derivatives, offering a valuable resource for researchers in the field of drug discovery and development. The presented data highlights the significant cytotoxic potential of this class of compounds against a range of cancer cell lines. The detailed experimental protocols and visual representations of key signaling pathways aim to facilitate the design of future studies and the rational development of novel, effective pyranone-based cancer therapeutics. Further in-depth in vivo studies are warranted to fully elucidate the therapeutic potential of the most promising candidates.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management.

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one, ensuring the safety of laboratory personnel and compliance with regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on general best practices for handling solid chemical waste of unknown but potential toxicity, drawing parallels from structurally related pyranone compounds.

I. Compound Identification and Hazard Assessment

PropertyData
Chemical Name This compound
Physical Form Solid
Known Hazards Data not available; handle as potentially toxic
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact).

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, should be disposed of in the same designated solid hazardous waste container.

  • Solutions:

    • If the compound is in a solvent (e.g., DMSO), the entire solution must be treated as hazardous liquid waste.

    • Collect liquid waste in a separate, sealed, and chemical-resistant container.

3. Waste Container Labeling:

  • Label the hazardous waste container clearly with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The physical state (Solid or Liquid with solvent name)

    • The date when waste was first added to the container.

    • Your name, laboratory, and contact information.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash.

III. Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Step 1: Wear Appropriate PPE (Lab Coat, Goggles, Gloves) B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Collect in Designated Hazardous Waste Container B->C D Step 4: Label Container Clearly (Chemical Name, Date, Contact) C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Arrange for Professional Disposal (Contact EHS) E->F

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one was not located. The following guidance is based on the safety protocols for structurally similar compounds, including pyranones and ketones. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for this compound, a pyranone isolated from the hexane extract of the aerial parts of Hypericum choisianum[1]. Adherence to these procedures is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related heterocyclic ketones can be flammable, cause skin and eye irritation, and may lead to respiratory irritation[2]. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Recommended Personal Protective Equipment:

PPE ItemSpecificationRationale
Hand Protection Butyl or natural rubber gloves.[2]Ketones can degrade many common glove materials. Nitrile and PVC gloves are generally not recommended due to poor resistance.[2][3] Always consult the glove manufacturer's compatibility chart.
Eye Protection Chemical safety goggles or a full-face shield.To protect against potential splashes that can cause serious eye irritation.
Skin and Body Protection Flame-retardant laboratory coat and closed-toe shoes.To protect skin from potential splashes and in case of fire.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required.To prevent inhalation of any vapors, which may cause respiratory irritation.
Operational Plan: Safe Handling Procedure
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific work area within a chemical fume hood.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • Keep the compound away from sources of ignition as related compounds can be flammable[4].

    • Use spark-proof tools and explosion-proof equipment where necessary.

    • Avoid contact with skin and eyes[5].

    • Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area.

Disposal Plan: Waste Management
  • Collection: Collect waste material in a designated, properly labeled, and closed container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any equipment or materials that come into contact with the compound should be decontaminated or disposed of as hazardous waste.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment[5].

Visualized Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Risk Assessment B Gather PPE A->B C Prepare Fume Hood B->C D Weigh Compound C->D Begin Work E Perform Experiment D->E F Segregate Waste E->F Conclude Experiment G Label Waste Container F->G H Store for Pickup G->H

Caption: Safe handling workflow for chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.